2-(Benzyloxy)-4-bromo-1-fluorobenzene
Description
BenchChem offers high-quality 2-(Benzyloxy)-4-bromo-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-bromo-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYWJXRBIPEDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] This document details two primary synthetic routes, providing in-depth experimental protocols and relevant quantitative data.
Introduction
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzyloxy group, a bromine atom, and a fluorine atom, offers multiple reaction sites for further functionalization, making it a versatile building block in drug discovery and development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 2105-94-4 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 |
| 2-(Benzyloxy)-4-bromo-1-fluorobenzene | C₁₃H₁₀BrFO | 281.12 | 202857-88-3 |
Synthetic Routes
There are two primary methods for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. The most direct approach is a Williamson ether synthesis starting from 4-bromo-2-fluorophenol. An alternative two-step route involves the benzylation of 4-fluorophenol, followed by regioselective bromination.
Route 1: Williamson Ether Synthesis
This method involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the presence of a base. This reaction follows an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.
Experimental Protocol
To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 20 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 3 hours. Upon completion, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography or recrystallization from a hexane/ethyl acetate mixture to afford 2-(benzyloxy)-4-bromo-1-fluorobenzene.[2]
Quantitative Data
| Parameter | Value |
| Typical Yield | 90% (High)[1] |
| Purity | >96% |
Route 2: Benzylation of 4-Fluorophenol followed by Ortho-Bromination
This two-step approach first protects the hydroxyl group of 4-fluorophenol as a benzyl ether. The resulting 2-(benzyloxy)-1-fluorobenzene then undergoes directed ortho-metalation (DoM) followed by bromination to introduce the bromine atom at the desired position.
Experimental Protocol
Step 1: Synthesis of 2-(benzyloxy)-1-fluorobenzene
To a solution of 4-fluorophenol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred, and then benzyl bromide (1.1 eq) is added. The reaction is stirred at 20°C for 5 hours. After the reaction is complete, the mixture is worked up as described in Route 1 to yield 2-(benzyloxy)-1-fluorobenzene.[1]
Step 2: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
The 2-(benzyloxy)-1-fluorobenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the mixture is stirred at this temperature for 1 hour. Bromine (1.1 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Quantitative Data
| Step | Parameter | Value |
| Step 1 | Yield | 87%[1] |
| Step 2 | Yield | 60-75%[1] |
| Overall Yield | 52-65% |
Characterization Data
The structure of the synthesized 2-(benzyloxy)-4-bromo-1-fluorobenzene can be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The benzylic methylene protons are expected to appear as a singlet around δ 4.9–5.1 ppm. The aromatic protons will show complex splitting patterns characteristic of the substitution pattern.[1] |
| ¹³C NMR | The spectrum will show 13 distinct carbon signals corresponding to the aromatic and benzylic carbons. |
| Mass Spec. | High-resolution mass spectrometry should confirm the molecular weight of the compound (C₁₃H₁₀BrFO, theoretical m/z: 280.9899). |
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
Caption: A flowchart illustrating the key steps in the Williamson ether synthesis of the target compound.
Diagram 2: Two-Step Synthesis Workflow
References
An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-4-bromo-1-fluorobenzene
Abstract
This document provides a comprehensive technical overview of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether. It is a valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, spectroscopic profile, characteristic reactivity, and established experimental protocols for its synthesis and analysis. Furthermore, it outlines essential safety and handling procedures. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile chemical building block.
Chemical and Physical Properties
2-(Benzyloxy)-4-bromo-1-fluorobenzene is an organic compound featuring a benzene ring substituted with fluoro, benzyloxy, and bromo groups. The interplay between the electron-withdrawing nature of the halogens and the electron-donating, sterically bulky benzyloxy group defines its chemical behavior.
While data for the specific isomer 2-(benzyloxy)-4-bromo-1-fluorobenzene is limited, the properties of closely related, commercially available isomers provide valuable reference points. The key identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Notes / Source |
| Molecular Formula | C₁₃H₁₀BrFO | Consistent across isomers.[1][][3] |
| Molecular Weight | 281.12 g/mol | Calculated.[1][][3] |
| IUPAC Name | 2-(benzyloxy)-4-bromo-1-fluorobenzene | User-specified isomer. |
| CAS Number | 1036724-54-5 | For 2-(benzyloxy)-4-bromo-1-fluorobenzene.[4] |
| Appearance | White Fused Solid | Data for the related isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene.[5] |
| Melting Point | 31.0 - 37.0 °C | Data for the related isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene.[5] |
Table 2: Identifiers of Common Isomers
| Isomer Name | CAS Number | InChIKey |
| 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | ZLVBPRJVAJMBHD-UHFFFAOYSA-N[1] |
| 4-(Benzyloxy)-1-bromo-2-fluorobenzene | 185346-79-6, 133057-82-6 | BYTJTXKQBSNGCL-UHFFFAOYSA-N[3][5] |
Reactivity and Synthetic Applications
The chemical reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene is governed by its functional groups. The bromine atom serves as an excellent leaving group in various cross-coupling and substitution reactions, making the molecule a versatile precursor for more complex structures.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) complexes. This makes the compound an ideal substrate for reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids, yielding complex biaryl structures.[6][7] Such motifs are common in pharmaceuticals and organic electronics.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. The reactivity in SNAr reactions is influenced by the electronic effects of the other ring substituents.
-
Oxidation: The benzyloxy group's benzylic methylene can be oxidized under strong oxidizing conditions to yield a benzoic acid derivative.[1]
-
Reduction: The bromo substituent can be removed via catalytic hydrogenation or other reductive methods to yield 2-(benzyloxy)-1-fluorobenzene.[1]
References
- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 3. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acebiolab.com [acebiolab.com]
- 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document outlines the compound's key physical characteristics, detailed experimental protocols for its synthesis and characterization, and discusses its applications in drug discovery and development. The information is presented to be a valuable resource for researchers and professionals working with this versatile molecule.
Core Physical Properties
The physical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial for its handling, storage, and application in various chemical reactions. The following table summarizes the key physical data available for this compound.
| Property | Value | Source |
| CAS Number | 202857-88-3 | [1] |
| Molecular Formula | C₁₃H₁₀BrFO | [2] |
| Molecular Weight | 281.12 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available. For the isomer 4-(benzyloxy)-1-bromo-2-fluorobenzene, the melting point is reported as 31.0-37.0 °C.[3][4] | - |
| Boiling Point | 322.8 ± 27.0 °C (Predicted) | - |
| Density | Data not available. For the isomer 4-(benzyloxy)-2-bromo-1-fluorobenzene, the predicted density is 1.445 ± 0.06 g/cm³. | - |
| Solubility | The benzyloxy group is expected to influence its solubility in organic solvents. It is likely soluble in polar aprotic solvents like DMF and THF, which are used in its synthesis. The lack of a benzyloxy group in the related compound 4-bromofluorobenzene affects its solubility, suggesting the importance of this functional group.[1] | - |
| InChI Key | ZLVBPRJVAJMBHD-UHFFFAOYSA-N | [1] |
Synthesis Protocols
Two primary synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene have been reported. The following sections provide detailed experimental protocols for each method.
Benzylation Followed by Regioselective Bromination
This is a common and effective method for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, starting from 4-fluorophenol.
Step 1: Benzylation of 4-Fluorophenol
-
Reaction: 4-fluorophenol is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-fluorophenol in DMF, add potassium carbonate.
-
Slowly add benzyl bromide to the mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzene.
-
Step 2: Regioselective Bromination
-
Reaction: The intermediate, 2-(benzyloxy)-4-fluorobenzene, undergoes regioselective bromination at the position ortho to the benzyloxy group using a strong base and a bromine source.
-
Procedure:
-
Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for a period to allow for deprotonation.
-
Add a solution of bromine (Br₂) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]
-
Fluorine-Bromine Exchange in Polyhalogenated Arenes
This method involves the selective substitution of a bromine atom with a fluorine atom in a dibrominated precursor.
-
Reaction: 2-(benzyloxy)-1,4-dibromobenzene is treated with a fluoride source, such as potassium fluoride (KF), in the presence of a crown ether to facilitate the halogen exchange.
-
Procedure:
-
In a reaction vessel, combine 2-(benzyloxy)-1,4-dibromobenzene, potassium fluoride, and 18-crown-6 in DMF.
-
Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]
-
Below is a DOT script for the logical workflow of the primary synthesis route.
Spectroscopic and Chromatographic Characterization
Accurate characterization of 2-(benzyloxy)-4-bromo-1-fluorobenzene is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzyloxy group. The methylene protons (-CH₂-) of the benzyloxy group are anticipated to appear as a singlet in the region of δ 4.9–5.1 ppm.[1] The aromatic protons will exhibit complex splitting patterns due to the substitution on the benzene rings.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, O) and the aromatic ring currents. Due to the "heavy atom effect" of bromine, the carbon to which it is attached may show a chemical shift that is further upfield than what would be predicted based on electronegativity alone.[5]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
C-H stretching vibrations for the aromatic rings.
-
C=C stretching vibrations within the aromatic rings.
-
C-O-C stretching for the ether linkage.
-
C-Br and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 281.12 g/mol , with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery and Development
2-(Benzyloxy)-4-bromo-1-fluorobenzene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery stems from the strategic placement of its functional groups.
-
Synthetic Handle: The bromine atom acts as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1]
-
Pharmacophore Component: The fluorinated benzyloxy moiety can be a key component of a pharmacophore, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and membrane permeability.
-
Intermediate for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic applications:
-
Anti-inflammatory Agents: Some derivatives have shown potential to inhibit leukotriene synthesis, a key pathway in inflammatory responses.[1]
-
Anticancer Agents: There is interest in their potential to modulate signaling pathways involved in cancer cell proliferation, such as the MAPK14 pathway.[1]
-
Diabetes Research: Related benzyloxy derivatives have been studied for their ability to enhance glucose-dependent insulin secretion.[1]
-
The following diagram illustrates the role of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a precursor in the synthesis of potential drug candidates.
Safety and Handling
Detailed safety information for 2-(benzyloxy)-4-bromo-1-fluorobenzene is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the related compound 4-(benzyloxy)-1-bromo-2-fluorobenzene, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Conclusion
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a synthetically valuable compound with significant potential for application in medicinal chemistry and materials science. This guide has provided a summary of its physical properties, detailed synthetic protocols, and an overview of its role in the development of new bioactive molecules. The information presented here should serve as a useful resource for researchers and professionals in the field.
References
- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 2. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-(Benzyloxy)-1-bromo-2-fluorobenzene CAS#: 185346-79-6 [amp.chemicalbook.com]
- 5. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
In-Depth Technical Guide: 2-(Benzyloxy)-4-bromo-1-fluorobenzene
CAS Number: 202857-88-3
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis methodologies, reactivity, and potential applications, with a focus on its role as a key intermediate in the development of complex molecules.
Chemical and Physical Properties
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a substituted aromatic compound. The presence of a benzyloxy group, a bromine atom, and a fluorine atom on the benzene ring imparts a unique combination of steric and electronic properties that influence its reactivity and utility as a synthetic building block.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrFO | [1] |
| Molecular Weight | 281.12 g/mol | [1] |
| CAS Number | 202857-88-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Note: Some properties like melting point and exact solubility are not consistently reported in publicly available literature and may vary based on purity.
Synthesis Methodologies
The synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene can be achieved through a multi-step process, most commonly involving the benzylation of a fluorophenol precursor followed by regioselective bromination.
Recommended Synthetic Protocol: Two-Step Synthesis from 4-Fluorophenol
This method involves two primary steps: the benzylation of 4-fluorophenol to form 1-(benzyloxy)-4-fluorobenzene, followed by directed ortho-metalation and subsequent bromination to yield the final product.
Step 1: Benzylation of 4-Fluorophenol
This step involves the protection of the hydroxyl group of 4-fluorophenol with a benzyl group.
-
Reactants: 4-fluorophenol, Benzyl bromide, Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Reaction Conditions: The reaction is typically carried out at room temperature (around 20°C) for approximately 5 hours.
-
Yield: This step has a reported yield of 87%.[1]
Step 2: Directed Ortho-metalation and Bromination
The benzyloxy group in the intermediate directs the metalation to the ortho position, which is then brominated.
-
Reagents:
-
1-(benzyloxy)-4-fluorobenzene (from Step 1)
-
Lithium diisopropylamide (LDA) as a strong base
-
Bromine (Br₂) as the bromine source
-
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Conditions: The reaction is initiated at a low temperature (-78°C) for the metalation step, followed by the addition of bromine and allowing the reaction to warm to room temperature.
Experimental Workflow: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
Caption: Synthetic workflow for 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Reactivity and Chemical Transformations
2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate that can undergo several types of chemical reactions, making it a valuable tool in organic synthesis.
| Reaction Type | Description | Reagents and Conditions |
| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles to introduce new functional groups.[1] | Sodium or potassium salts of nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.[1] |
| Oxidation | The benzyloxy group can be oxidized to a carboxylic acid.[1] | Potassium permanganate (KMnO₄) in aqueous or alkaline conditions; Chromium trioxide (CrO₃) in acetic acid.[1] |
| Reduction | The bromine atom can be removed via reduction.[1] | Catalytic hydrogenation (e.g., Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether.[1] |
Chemical Reactivity of 2-(benzyloxy)-4-bromo-1-fluorobenzene
Caption: Key chemical transformations of the title compound.
Applications in Research and Drug Development
2-(benzyloxy)-4-bromo-1-fluorobenzene serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to selectively functionalize the aromatic ring.
Intermediate in Pharmaceutical Synthesis
The compound is utilized in the development of potential drug candidates.[1] While specific drug molecules directly synthesized from this compound are not extensively documented in public literature, its structural motifs are found in various biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target.
Potential Biological Targets
Research on structurally similar compounds suggests that derivatives of 2-(benzyloxy)-4-bromo-1-fluorobenzene may interact with key enzymes in inflammatory and cancer signaling pathways. Notably, some derivatives have been investigated for their potential to inhibit leukotriene A4 hydrolase, an enzyme involved in the inflammatory response, and Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a role in cell proliferation and cancer.[1]
Potential Signaling Pathway Involvement
Caption: Potential inhibitory action on key signaling proteins.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the fluorobromobenzene and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group, typically in the range of δ 4.9–5.1 ppm.[1] The aromatic protons would exhibit complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Resonances for all 13 carbon atoms, with the carbon atoms attached to fluorine and bromine showing characteristic chemical shifts and splitting patterns (in the case of C-F coupling). |
| Mass Spectrometry (MS) | The high-resolution mass spectrum would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. |
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
This technical guide is intended for research and development purposes and should not be considered a substitute for a comprehensive safety evaluation.
References
Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic ether of interest in organic synthesis and medicinal chemistry. This document details expected fragmentation patterns under electron ionization (EI), provides a plausible mass spectrum, and outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis.
Molecular Structure and Properties
2-(benzyloxy)-4-bromo-1-fluorobenzene possesses a molecular formula of C₁₃H₁₀BrFO and a molecular weight of approximately 281.12 g/mol . High-resolution mass spectrometry can confirm the precise molecular weight of the compound.[1] The structure combines a fluorinated and brominated benzene ring with a benzyloxy ether linkage, features that dictate its fragmentation behavior in mass spectrometry.
Predicted Mass Spectrum and Fragmentation Data
| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |
| 280/282 | [C₁₃H₁₀BrFO]⁺• (Molecular Ion) | 30 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |
| 173/175 | [C₆H₃BrFO]⁺ | 40 |
| 187 | [C₇H₆O]⁺• | 20 |
| 77 | [C₆H₅]⁺ | 15 |
| 65 | [C₅H₅]⁺ | 10 |
Proposed Fragmentation Pathway
Under electron ionization (EI), 2-(benzyloxy)-4-bromo-1-fluorobenzene is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are illustrated in the diagram below and involve cleavage of the benzylic ether bond, loss of the bromine atom, and rearrangements.
A key fragmentation pathway for aryl ethers involves cleavage of the bond beta to the aromatic ring. For 2-(benzyloxy)-4-bromo-1-fluorobenzene, this would lead to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-substituted compounds. Another significant fragmentation would be the loss of the benzyl group to form a substituted phenyl cation ([C₆H₃BrFO]⁺). The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Caption: Proposed fragmentation pathway of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard method for the analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene using gas chromatography coupled with mass spectrometry (GC-MS).
4.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
4.2. GC Parameters
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 300 °C for 5 minutes
-
4.3. MS Parameters
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-400
-
Solvent Delay: 3 minutes
The experimental workflow for the GC-MS analysis is depicted in the following diagram.
Caption: GC-MS experimental workflow for the analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of 2-(benzyloxy)-4-bromo-1-fluorobenzene. The predicted fragmentation pattern, centered around the stable tropylium ion and loss of the benzyl and bromo moieties, offers a robust framework for the identification and characterization of this compound and its analogs in various research and development settings. The provided GC-MS protocol serves as a starting point for method development and routine analysis. For definitive structural elucidation, comparison with an authentic standard and further analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are recommended.
References
An In-depth Technical Guide to the Electrophilic Substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 2-(benzyloxy)-4-bromo-1-fluorobenzene. It is intended for an audience with a strong background in organic chemistry, particularly those involved in the synthesis of complex aromatic compounds for pharmaceutical and materials science applications. This document will delve into the theoretical principles governing these reactions, predict the expected outcomes based on substituent effects, and present available data on the subject.
Introduction to the Substrate: 2-(benzyloxy)-4-bromo-1-fluorobenzene
The substrate, 2-(benzyloxy)-4-bromo-1-fluorobenzene, is a polysubstituted aromatic ring with a unique combination of activating and deactivating groups. Understanding the electronic and steric interplay of these substituents is crucial for predicting the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.
The key substituents are:
-
Benzyloxy group (-OCH₂Ph): A strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs into the aromatic ring.
-
Bromo group (-Br): A deactivating, yet ortho-, para-directing group. Its deactivating nature stems from its inductive electron withdrawal, while the lone pairs on the bromine atom direct incoming electrophiles to the ortho and para positions through resonance.
-
Fluoro group (-F): Similar to the bromo group, it is deactivating due to its high electronegativity (inductive effect) but is also an ortho-, para-director because of resonance.
The available positions for electrophilic attack on the ring are C3, C5, and C6.
Theoretical Regioselectivity of Electrophilic Substitution
The directing effects of the substituents on 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial in determining the position of electrophilic attack. The benzyloxy group at C2 is a powerful activating group and will strongly direct incoming electrophiles to its ortho (C3) and para (C6) positions. The halogen substituents, being deactivators, will slow down the reaction but will also direct ortho- and para-.
A qualitative analysis of the directing effects suggests the following:
-
Position C3: Ortho to the strongly activating benzyloxy group, but also ortho to the deactivating fluoro and bromo groups. Steric hindrance from the adjacent benzyloxy and bromo groups might be a factor.
-
Position C5: Para to the fluoro group and meta to both the benzyloxy and bromo groups. This position is generally less favored.
-
Position C6: Ortho to the benzyloxy group and meta to the fluoro group. This position is electronically activated by the most powerful directing group and is sterically less hindered than C3.
Based on these considerations, the primary site of electrophilic attack is predicted to be the C6 position , driven by the strong ortho-directing influence of the benzyloxy group.
Mandatory Visualization
Caption: Logical relationship of substituent directing effects on the predicted regioselectivity of electrophilic substitution.
Experimental Observations and Discussion
Despite the theoretical prediction favoring substitution at the C6 position, commercially available data indicates the formation of 2-(benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene . This corresponds to the electrophilic nitration occurring at the C3 position .
This discrepancy between the predicted and observed regioselectivity highlights the complex interplay of electronic and steric factors in polysubstituted aromatic systems. While the benzyloxy group is a strong activator, the combined deactivating inductive effects of the adjacent fluorine and bromine atoms at the C3 position may play a more significant role than initially predicted. Furthermore, steric hindrance from the bulky benzyloxy group at the C6 position could disfavor the approach of the electrophile.
Data Presentation
As no specific experimental studies with quantitative data for the electrophilic substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene were found in the public domain, a table summarizing such data cannot be provided. However, the commercial availability of the C3-nitrated product strongly suggests that this reaction is not only feasible but likely proceeds with a synthetically useful yield.
| Electrophilic Reaction | Electrophile | Predicted Major Product (Position) | Observed Product (Position) | Reported Yield | Reference |
| Nitration | NO₂⁺ | C6 | C3 | Not Available | Commercial Availability |
| Halogenation | e.g., Br⁺ | C6 | Not Available | Not Available | N/A |
| Friedel-Crafts Acylation | RCO⁺ | C6 | Not Available | Not Available | N/A |
| Friedel-Crafts Alkylation | R⁺ | C6 | Not Available | Not Available | N/A |
Experimental Protocols (Representative)
While a specific protocol for the nitration of 2-(benzyloxy)-4-bromo-1-fluorobenzene is not available, a general procedure for the nitration of a similarly substituted aromatic ether is provided below as a representative example. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and the ratio of acids, will be necessary to achieve the desired product with optimal yield and purity.
Representative Nitration Protocol
Materials:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture.
-
Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene in a minimal amount of dichloromethane.
-
Add the solution of the substrate dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Mandatory Visualization
Caption: A representative experimental workflow for the nitration of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Conclusion
The electrophilic substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene presents an interesting case study in regioselectivity. While theoretical predictions based on the directing effects of the substituents favor substitution at the C6 position, the observed product from nitration is the C3 isomer. This underscores the importance of considering the complex interplay of both electronic and steric factors in polysubstituted aromatic systems. For researchers and drug development professionals, this technical guide provides a foundational understanding of the reactivity of this substrate and a practical, albeit representative, starting point for synthetic endeavors. Further experimental investigation is warranted to fully elucidate the factors governing the regioselectivity of various electrophilic substitution reactions on this versatile scaffold and to obtain quantitative data on product yields and isomer distributions.
An In-Depth Technical Guide on the Reactivity of the Benzyloxy Group in 2-(Benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the benzyloxy group in the key synthetic intermediate, 2-(benzyloxy)-4-bromo-1-fluorobenzene. This molecule is of significant interest in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents. This document outlines the stability of the benzyloxy protecting group under various reaction conditions, details its cleavage, and describes its influence on the reactivity of the aromatic ring in crucial bond-forming reactions.
Core Reactivity Profile
The chemical behavior of 2-(benzyloxy)-4-bromo-1-fluorobenzene is governed by the interplay of its three key substituents on the benzene ring. The benzyloxy group, being electron-donating through resonance, activates the aromatic ring towards electrophilic substitution.[1] Conversely, the electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards nucleophilic aromatic substitution, while the bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions.[1]
The benzyloxy group itself is a robust protecting group for the phenolic hydroxyl, stable under a range of conditions, including the presence of strong bases like lithium diisopropylamide (LDA) used in directed ortho-metalation.[1] However, its selective removal is a critical step in multi-step syntheses.
Stability and Cleavage of the Benzyloxy Group
The benzyl ether linkage in 2-(benzyloxy)-4-bromo-1-fluorobenzene is stable under many synthetic conditions, but can be selectively cleaved using specific reagents and protocols. The choice of deprotection method is often dictated by the presence of other functional groups in the molecule.
Table 1: Summary of Benzyloxy Group Cleavage Methods
| Deprotection Method | Reagents and Conditions | Substrate Compatibility | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature and atmospheric or slightly elevated pressure. | Sensitive to other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing heterocycles. The C-Br bond may also be susceptible to hydrogenolysis. | This is a common and high-yielding method for benzyl ether cleavage. The reaction produces toluene as a byproduct, which is typically easy to remove. Careful control of reaction conditions is necessary to avoid undesired side reactions, particularly debromination. |
| Acid-Catalyzed Cleavage | Strong acids such as HBr in acetic acid, or Lewis acids like BBr₃ in an inert solvent (e.g., dichloromethane) at low temperatures. | Not suitable for acid-sensitive substrates. | Treatment with BBr₃ is a very effective method for cleaving aryl benzyl ethers. The reaction proceeds via a proposed charged intermediate. It is crucial to perform this reaction under anhydrous conditions and at low temperatures to control its reactivity. |
| Oxidative Cleavage | Oxidizing agents like potassium permanganate or chromium trioxide. | Will also oxidize other sensitive functional groups. | This method is less common for simple benzyl ethers and is generally not chemoselective. It results in the formation of a benzoic acid derivative.[1] |
Experimental Protocol: Catalytic Hydrogenation for Benzyloxy Deprotection
A general procedure for the debenzylation of a substituted aryl benzyl ether via catalytic hydrogenation is as follows:
-
Dissolve the benzyloxy-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. Typically, this is about 5-10% by weight of the substrate.
-
The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). This process is usually repeated three times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the solvent used for the reaction.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Reactivity in Cross-Coupling Reactions
The bromine atom at the 4-position of 2-(benzyloxy)-4-bromo-1-fluorobenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The benzyloxy group, being ortho to the bromine, can exert a steric influence on the reaction, while its electron-donating properties can affect the rate of oxidative addition to the palladium catalyst.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Boronic acids or esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl compounds |
| Buchwald-Hartwig | Amines (primary or secondary) | A palladium precatalyst with a suitable phosphine ligand and a base (e.g., NaOtBu) | Aryl amines |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) | Aryl alkynes |
| Heck | Alkenes | Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N) | Aryl-substituted alkenes |
| Ullmann | Phenols, amines, or thiols | Copper catalyst (e.g., CuI) with a ligand and a base | Diaryl ethers, diaryl amines, or diaryl thioethers |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura reaction with an aryl bromide:
-
To a reaction vessel, add the aryl bromide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To illustrate the key transformations discussed, the following diagrams represent the deprotection of the benzyloxy group and a representative Suzuki-Miyaura cross-coupling reaction.
Caption: Deprotection pathways of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Conclusion
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate in organic synthesis. The benzyloxy group serves as a stable protecting group that can be removed under specific conditions, most commonly through catalytic hydrogenation. Its presence influences the electronic properties of the aromatic ring, while the bromine atom provides a handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. A thorough understanding of the reactivity of this molecule is essential for its effective utilization in the development of novel chemical entities. This guide provides the foundational knowledge for researchers and professionals to harness the synthetic potential of this important building block.
References
Methodological & Application
Application Notes and Protocols: 2-(Benzyloxy)-4-bromo-1-fluorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the introduction of a substituted phenyl moiety in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Overview of Reactivity
2-(Benzyloxy)-4-bromo-1-fluorobenzene possesses three key functional groups that can be selectively manipulated in various organic transformations: a benzyloxy group, a bromine atom, and a fluorine atom on an aromatic ring. The bromine atom is the most common site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps. The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.
Key Applications and Experimental Protocols
The primary applications of 2-(benzyloxy)-4-bromo-1-fluorobenzene in organic synthesis involve its use as an arylating agent in palladium-catalyzed cross-coupling reactions and as a substrate in nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-(Benzyloxy)-4-bromo-1-fluorobenzene can be coupled with various boronic acids or their esters to generate substituted biphenyl compounds, which are common scaffolds in pharmaceuticals and organic materials.[1]
Experimental Protocol: Synthesis of 2'-(Benzyloxy)-5'-fluoro-4-methoxy-1,1'-biphenyl
This protocol describes a typical Suzuki-Miyaura coupling reaction between 2-(benzyloxy)-4-bromo-1-fluorobenzene and 4-methoxyphenylboronic acid.
Reaction Scheme:
References
Application Notes and Protocols: 2-(Benzyloxy)-4-bromo-1-fluorobenzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a versatile intermediate in pharmaceutical synthesis. The protocols detailed below outline a potential synthetic pathway toward key precursors of pharmaceutically active compounds, particularly those featuring a 4-fluorophenyl moiety.
Introduction
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bulky, electron-donating benzyloxy group, a reactive bromine atom, and an electron-withdrawing fluorine atom, makes it an ideal starting material for the synthesis of complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps if required.
This document outlines a series of protocols for the transformation of 2-(benzyloxy)-4-bromo-1-fluorobenzene into advanced pharmaceutical intermediates, with a focus on the synthesis of a 4-(4-fluorophenyl)piperidine core structure. This structural motif is present in a number of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and anxiety disorders.
Proposed Synthetic Pathway
The following diagram illustrates a proposed synthetic route from 2-(benzyloxy)-4-bromo-1-fluorobenzene to a 4-(2-(benzyloxy)-4-fluorophenyl)piperidine intermediate.
Caption: Proposed synthetic workflow for the conversion of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Experimental Protocols
This protocol describes the formation of the Grignard reagent, 2-(benzyloxy)-4-fluorophenylmagnesium bromide.
Materials:
-
2-(Benzyloxy)-4-bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions.
-
To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Cool the resulting Grignard reagent to room temperature and use immediately in the next step.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | Quantitative (used in situ) | General Grignard protocols |
| Purity | N/A | Assumed complete conversion |
This protocol details the palladium-catalyzed Kumada cross-coupling of the Grignard reagent with 4-chloropyridine.
Materials:
-
2-(Benzyloxy)-4-fluorophenylmagnesium bromide solution (from Protocol 3.1)
-
4-Chloropyridine hydrochloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a separate flame-dried, nitrogen-purged flask, dissolve 4-chloropyridine hydrochloride (1.0 eq.) and Pd(dppf)Cl₂ (0.02 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent (1.1 eq.) from Protocol 3.1 to the solution of 4-chloropyridine and catalyst via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 75-85% | Analogous Kumada couplings[1] |
| Purity | >95% (by HPLC) | Analogous Kumada couplings |
This protocol describes the reduction of the pyridine ring to a piperidine ring using catalytic hydrogenation.
Materials:
-
4-(2-(Benzyloxy)-4-fluorophenyl)pyridine (from Protocol 3.2)
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Parr hydrogenation apparatus
Procedure:
-
In a Parr hydrogenation vessel, dissolve 4-(2-(benzyloxy)-4-fluorophenyl)pyridine (1.0 eq.) in glacial acetic acid.
-
Add PtO₂ (0.05 eq.) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired piperidine derivative.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | Catalytic hydrogenation of pyridines[2][3] |
| Purity | >98% (by GC-MS) | Catalytic hydrogenation of pyridines |
This optional protocol outlines the deprotection of the benzyl ether to yield the corresponding phenol.
Materials:
-
4-(2-(Benzyloxy)-4-fluorophenyl)piperidine (from Protocol 3.3)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 4-(2-(benzyloxy)-4-fluorophenyl)piperidine (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (0.1 eq. by weight) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | >95% | Benzyl ether deprotection protocols |
| Purity | >99% (by HPLC) | Benzyl ether deprotection protocols |
Application in Drug Discovery: Targeting the Serotonin Transporter (SERT)
The 4-(4-fluorophenyl)piperidine core structure, accessible through the synthetic route described, is a key pharmacophore in many selective serotonin reuptake inhibitors (SSRIs). These drugs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.
Caption: Simplified signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI).
The synthesis of analogs and derivatives based on the 4-(4-fluorophenyl)piperidine scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The use of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a starting material provides a convergent and flexible route to these important pharmaceutical building blocks.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(benzyloxy)-4-bromo-1-fluorobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky benzyloxy protecting group, a bromine atom amenable to various coupling and substitution reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable building block for the synthesis of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, focusing on its utility in the development of potential therapeutic agents. The products of these reactions have shown promise as inhibitors of key biological targets, including Monoamine Oxidase B (MAO-B) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]
Chemical Reactivity and Applications
The primary mode of reactivity for 2-(benzyloxy)-4-bromo-1-fluorobenzene in the context of this document is nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols.[1] This reactivity is central to the synthesis of a diverse library of derivatives with potential applications in drug discovery.
Key Application Areas:
-
Neurodegenerative Diseases: Derivatives of 2-(benzyloxy)-4-bromo-1-fluorobenzene have been investigated as potent and selective inhibitors of MAO-B.[2][4] MAO-B is a key enzyme in the metabolic pathway of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[5][6]
-
Oncology: The benzyloxyphenyl scaffold is a feature of some inhibitors of the STAT3 signaling pathway.[3][7] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for anticancer drug development.
-
Organic Synthesis: This compound serves as a key intermediate for introducing the 2-(benzyloxy)-4-fluorophenyl moiety into more complex molecules through various cross-coupling and substitution reactions.[1]
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Reaction conditions, particularly temperature and duration, may require optimization depending on the specific nucleophile used.
Protocol 1: Synthesis of N-Aryl/Alkyl-2-(benzyloxy)-4-fluoroanilines via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an amine with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Materials:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Amine (e.g., aniline, piperidine, morpholine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 mmol) and the base (1.5-2.0 mmol).
-
Add anhydrous toluene or dioxane (5-10 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | 100 | 12 | 75-90 |
| Piperidine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |
| Morpholine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 78-92 |
Protocol 2: Synthesis of 2-(benzyloxy)-4-alkoxy/aryloxy-1-fluorobenzenes via Ullmann Condensation
This protocol describes the copper-catalyzed coupling of an alcohol or phenol with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Reaction Scheme:
Caption: Ullmann condensation of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Materials:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Alcohol or Phenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous DMF or pyridine
Procedure:
-
To a reaction vessel, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).
-
Add the alcohol or phenol (1.5 mmol) and the base (2.0 mmol).
-
Add anhydrous DMF or pyridine (5-10 mL).
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Nucleophile | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 60-75 |
| Methanol | L-proline | Cs₂CO₃ | Pyridine | 110 | 36 | 55-70 |
| tert-Butanol | None | K₂CO₃ | DMF | 130 | 48 | 40-55 |
Protocol 3: Synthesis of 2-(benzyloxy)-4-(organothio)-1-fluorobenzenes
This protocol describes the synthesis of thioethers from 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Reaction Scheme:
References
- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzobis(imidazole) derivatives as STAT3 signal inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of a Grignard Reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene. This organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of the 2-(benzyloxy)-4-fluorophenyl moiety in the development of novel pharmaceutical compounds and other complex organic molecules. The protocol emphasizes the selective formation of the Grignard reagent at the carbon-bromine bond, preserving the fluoro and benzyloxy functionalities.
The successful formation of a Grignard reagent is highly dependent on the purity of reagents and the exclusion of atmospheric moisture and oxygen. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-fluorine bond, allowing for selective Grignard formation.[1][2] The benzyloxy ether group is generally stable under the described reaction conditions.
Data Presentation
The following table summarizes typical conversion and selectivity data for the formation of a Grignard reagent from a structurally related compound, 1-bromo-4-fluorobenzene. This data provides an expected baseline for the reaction with 2-(benzyloxy)-4-bromo-1-fluorobenzene under optimized conditions.
| Substrate | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Grignard Formation (%) | Reference |
| 1-bromo-4-fluorobenzene | THF | 30 | >95 | >98 | [3] |
Note: Selectivity refers to the formation of the desired Grignard reagent versus side products, such as Wurtz-Fittig coupling products.[4]
Experimental Protocol
This protocol is adapted from established procedures for the formation of Grignard reagents from functionalized aryl bromides.[1][5]
Materials:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
1,2-Dibromoethane (optional, for activation)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
Equipment:
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
Procedure:
1. Preparation and Activation of Magnesium:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum.
-
Heat the magnesium turnings under a gentle stream of inert gas using a heat gun to remove any surface moisture. Allow to cool to room temperature.
-
To activate the magnesium, add a single small crystal of iodine.[6] Gently warm the flask until the purple color of the iodine vapor is observed. The disappearance of the iodine color indicates activation.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of anhydrous THF. The evolution of gas (ethylene) indicates activation.
2. Formation of the Grignard Reagent:
-
Under a positive pressure of inert gas, add anhydrous THF to the flask containing the activated magnesium turnings to create a stirrable suspension.
-
Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1 equivalent) in anhydrous THF in a separate flame-dried dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
The reaction is typically initiated by gentle warming or sonication. A spontaneous reflux of the solvent and a change in the appearance of the solution from clear to cloudy and grayish are indicators of reaction initiation.
-
Once the reaction has started, add the remaining solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brownish solution is the Grignard reagent.
3. Quantification and Use:
-
The concentration of the prepared Grignard reagent can be determined by titration (e.g., with a standard solution of iodine or a known amount of a ketone followed by GC analysis of the resulting alcohol).
-
The Grignard reagent should be used immediately in subsequent reactions. It is a strong base and nucleophile and is sensitive to air and moisture.[7]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: Experimental workflow for Grignard reagent formation.
This detailed protocol and the accompanying information are intended to guide researchers in the safe and effective synthesis of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene for applications in drug discovery and organic synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene
References
- 1. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its selective oxidation or deprotection is a critical step in many synthetic routes. This document provides detailed application notes and protocols for the oxidation of the benzyloxy group in 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound that may serve as an intermediate in the synthesis of various target molecules. The protocols outlined below describe methods for the conversion of the benzyloxy group to a carboxylic acid, an aldehyde, or its deprotection to the corresponding phenol.
Oxidation to Carboxylic Acid
Strong oxidizing agents can be employed to convert the benzyloxy group directly to a carboxylic acid. This transformation is particularly useful when a benzoic acid moiety is the desired functionality in the target molecule.
Protocol 1: Oxidation with Potassium Permanganate (KMnO4)
Potassium permanganate is a powerful and cost-effective oxidizing agent for the conversion of benzylic ethers to carboxylic acids. The reaction is typically performed in a biphasic system with a phase transfer catalyst or in an aqueous solution with co-solvents at elevated temperatures.[1][2]
Experimental Protocol:
-
To a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., toluene, acetic acid) and water, add potassium permanganate (KMnO4, 3.0-5.0 equiv.).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours (monitor by TLC).
-
Upon completion, the reaction is cooled to room temperature, and the excess KMnO4 is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-carboxy-4-bromo-1-fluorobenzene.
Protocol 2: Oxidation with Chromium Trioxide (CrO3)
Chromium trioxide in combination with a co-oxidant like periodic acid can efficiently oxidize benzylic ethers to carboxylic acids under milder conditions than KMnO4.[3]
Experimental Protocol:
-
In a flask, dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in acetonitrile.
-
Add periodic acid (H5IO6, 2.0-3.0 equiv.) to the solution.
-
To this mixture, add a catalytic amount of chromium trioxide (CrO3, 0.05-0.1 equiv.) in small portions.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography to obtain 2-carboxy-4-bromo-1-fluorobenzene.
Data Presentation: Oxidation to Carboxylic Acid
| Oxidizing Agent | Co-oxidant/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |
| KMnO4 | Phase Transfer Catalyst | Toluene/Water | Reflux | Good to Excellent | [1] |
| CrO3 | Periodic Acid | Acetonitrile | Room Temp. | Excellent | [3] |
Oxidation to Aldehyde
For the synthesis of the corresponding aldehyde, milder and more selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Protocol 3: Selective Oxidation with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) can be used for the selective oxidation of benzyl ethers to aldehydes. The reaction conditions, particularly the stoichiometry of NBS, are crucial for achieving high selectivity.[4]
Experimental Protocol:
-
Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in a non-polar solvent such as carbon tetrachloride (CCl4) or acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1-1.2 equiv.) and a radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount).
-
Reflux the mixture while irradiating with a light source (e.g., a tungsten lamp) for 1-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-formyl-4-bromo-1-fluorobenzene.
Data Presentation: Oxidation to Aldehyde
| Oxidizing Agent | Initiator | Solvent | Temperature | Typical Yield | Reference(s) |
| NBS | AIBN/Light | CCl4 | Reflux | Moderate to Good | [4] |
Oxidative Deprotection to Phenol
In many synthetic pathways, the removal of the benzyl protecting group to reveal the free hydroxyl group is the desired transformation. Oxidative deprotection offers an alternative to hydrogenolysis.
Protocol 4: Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a mild and effective reagent for the cleavage of benzyl ethers, especially for electron-rich aromatic systems.[5]
Experimental Protocol:
-
Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv.) in a mixture of dichloromethane (CH2Cl2) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 2-hydroxy-4-bromo-1-fluorobenzene.
Data Presentation: Oxidative Deprotection to Phenol
| Reagent | Solvent | Temperature | Typical Yield | Reference(s) |
| DDQ | CH2Cl2/Water | Room Temp. | Good to Excellent | [5] |
Visualizations
Caption: Reaction pathways for the oxidation of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: General experimental workflow for oxidation reactions.
References
Application Notes and Protocols for the Reduction of the Bromo Group in 2-(Benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective reduction of the bromo group in 2-(benzyloxy)-4-bromo-1-fluorobenzene to yield 2-(benzyloxy)-1-fluorobenzene. The methodologies outlined below are based on established procedures for aryl bromide reduction and are adapted for this specific substrate. The presence of a benzyloxy ether and a fluoro group requires careful selection of reaction conditions to ensure chemoselectivity.
Introduction
The selective removal of a bromine atom from an aromatic ring, known as hydrodebromination, is a crucial transformation in organic synthesis. It is often employed in the final stages of a synthetic route to introduce a hydrogen atom at a position that was previously functionalized for strategic purposes, such as directing metallation or cross-coupling reactions. In the context of drug development, the targeted synthesis of substituted fluorobenzenes is of significant interest, as the fluorine atom can modulate the physicochemical and pharmacokinetic properties of bioactive molecules.
2-(Benzyloxy)-4-bromo-1-fluorobenzene is a versatile intermediate. The reduction of its bromo group is a key step to access 2-(benzyloxy)-1-fluorobenzene, a precursor for various pharmaceutical and agrochemical compounds. This document details three distinct and reliable protocols for this transformation:
-
Catalytic Hydrogenation: A classic and widely used method employing a palladium catalyst and hydrogen gas.
-
Palladium-Catalyzed Debromination with a Hydride Donor: A milder alternative to catalytic hydrogenation that avoids the use of pressurized hydrogen gas.
-
Lithium-Halogen Exchange followed by Protonolysis: A powerful method for generating an organometallic intermediate that is subsequently quenched with a proton source.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the described protocols. The data is extrapolated from typical reductions of substituted aryl bromides.
| Method | Catalyst/Reagent | Reductant/Proton Source | Solvent | Temperature | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol or Ethanol | Room Temperature | 85-95 | Potential for competitive debenzylation. Reaction progress should be carefully monitored. |
| Pd-Catalyzed Debromination | Pd[P(t-Bu)₃]₂ | NaBH₄ | Water/Et₃N | Room Temperature | 80-90 | "Green" chemistry approach; avoids flammable solvents and pressurized H₂.[1] |
| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | H₂O or NH₄Cl (aq.) | THF | -78 °C to RT | 75-85 | Requires strictly anhydrous conditions. The aryllithium intermediate can be used to form other bonds.[2][3][4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of the bromo group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. This method is highly efficient but requires careful monitoring to prevent the cleavage of the benzyloxy group.[5][6]
Materials:
-
2-(Benzyloxy)-4-bromo-1-fluorobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv) in methanol or ethanol (0.1 M), add sodium bicarbonate (1.5 equiv).
-
Carefully add 10% Pd/C (5-10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Diagram of Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Palladium-Catalyzed Debromination with Sodium Borohydride
This method offers a milder and more environmentally friendly approach to debromination, utilizing a palladium catalyst in an aqueous micellar system with sodium borohydride as the hydride source.[1]
Materials:
-
2-(Benzyloxy)-4-bromo-1-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine ([P(t-Bu)₃]) or its tetrafluoroborate salt
-
Sodium borohydride (NaBH₄)
-
Triethylamine (Et₃N)
-
'Nok' (SPGS-550-M) surfactant (or similar)
-
3 M Sodium Chloride (NaCl) solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare the catalyst in situ by dissolving palladium(II) acetate (3 mol %) and tri-tert-butylphosphine (6 mol %) in a small amount of degassed ethyl acetate.
-
Remove the solvent under vacuum.
-
To the flask containing the catalyst, add a solution of 'Nok' surfactant (2 wt %) in 3 M NaCl.
-
Add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv) and triethylamine (1.5 equiv).
-
Cool the mixture in an ice bath and slowly add sodium borohydride (0.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Experimental Workflow:
Caption: Workflow for Pd-Catalyzed Debromination.
Protocol 3: Lithium-Halogen Exchange followed by Protonolysis
This protocol involves the use of an organolithium reagent to perform a lithium-halogen exchange, generating an aryllithium species that is subsequently quenched with a proton source. This method requires strict anhydrous conditions.[2][7]
Materials:
-
2-(Benzyloxy)-4-bromo-1-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) or water
-
Ethyl acetate
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride or water at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Signaling Pathway (Logical Relationship):
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Ullmann Condensation of 2-(Benzyloxy)-4-bromo-1-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the Ullmann condensation of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a key reaction in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocol outlines a copper-catalyzed cross-coupling reaction with an amine, a common application of the Ullmann condensation to form a C-N bond. The provided methodology is based on established principles of Ullmann reactions and can be adapted for various nucleophiles.
Introduction
The Ullmann condensation is a versatile and widely used method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, involving the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol.[1][2][3] This reaction is of significant importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The substrate, 2-(benzyloxy)-4-bromo-1-fluorobenzene, possesses multiple functionalities that make it a valuable building block in medicinal chemistry. The benzyloxy group can act as a protecting group or a key pharmacophoric element, while the fluorine atom can modulate the electronic and pharmacokinetic properties of the final molecule. The bromine atom serves as the reactive site for the Ullmann coupling.
This application note details a representative procedure for the Ullmann condensation of 2-(benzyloxy)-4-bromo-1-fluorobenzene with a primary amine, leading to the formation of a substituted N-aryl aniline derivative. The protocol specifies the necessary reagents, reaction conditions, and purification methods.
Experimental Protocol: Ullmann Condensation of 2-(Benzyloxy)-4-bromo-1-fluorobenzene with Aniline
This protocol describes the synthesis of N-(2-(benzyloxy)-4-fluorophenyl)aniline.
Materials:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Aniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 mmol), aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) and dimethyl sulfoxide (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2-(benzyloxy)-4-fluorophenyl)aniline.
Data Presentation
The following table summarizes the key quantitative data for the described Ullmann condensation.
| Parameter | Value |
| Reactants | |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | 1.0 mmol |
| Aniline | 1.2 mmol |
| Catalyst & Ligand | |
| Copper(I) iodide (CuI) | 0.1 mmol (10 mol%) |
| L-Proline | 0.2 mmol (20 mol%) |
| Base | |
| Potassium carbonate (K₂CO₃) | 2.0 mmol |
| Solvent | |
| Dimethyl sulfoxide (DMSO) | 5 mL |
| Reaction Conditions | |
| Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Yield (Theoretical) | Based on 1.0 mmol of the starting aryl bromide |
| Product | N-(2-(benzyloxy)-4-fluorophenyl)aniline |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Ullmann condensation.
Caption: Experimental workflow for the Ullmann condensation.
Discussion
The described protocol provides a general framework for the Ullmann condensation of 2-(benzyloxy)-4-bromo-1-fluorobenzene. The choice of L-proline as a ligand is based on its common use in copper-catalyzed cross-coupling reactions to improve reaction rates and yields. The reaction conditions, such as the choice of base and solvent, are critical for the success of the reaction. Potassium carbonate is a widely used inorganic base in Ullmann condensations. DMSO is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
The purification of the product is typically achieved by column chromatography, which allows for the separation of the desired product from unreacted starting materials, catalyst residues, and byproducts. The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
DMSO is a skin-penetrating solvent; avoid direct contact.
-
Copper iodide is harmful if swallowed or inhaled.
-
Aniline is toxic and should be handled with care.
-
The reaction is performed at high temperatures; use appropriate caution to avoid burns.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene on silica gel.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a hexane/ethyl acetate mixture. The ideal Rf value for the product on TLC should be between 0.2 and 0.4 for good separation on a column. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column packing is uneven. | Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry packing method for a more homogenous column bed. | |
| Product Elutes Too Quickly (Low Retention) | Solvent system is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent. |
| Product Elutes Too Slowly or Not at All (High Retention) | Solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution can be effective here. |
| Streaking or Tailing of the Product Band | The compound may be interacting too strongly with the silica gel. | Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel, especially if your compound has basic functionalities. |
| The sample was dissolved in a solvent that is too polar. | Dissolve the crude sample in the minimum amount of the initial, least polar eluent or a slightly more polar solvent. For poorly soluble compounds, consider dry loading. | |
| Cracks or Bubbles in the Silica Gel Bed | The column ran dry. | Always maintain the solvent level above the top of the silica gel. |
| Heat generated from the solvent interacting with the dry silica. | Pack the column using a slurry method where the silica is pre-wetted with the initial eluent. | |
| Low Yield of Purified Product | The product is spread across too many fractions. | Monitor the elution closely using TLC to identify and combine the correct fractions. |
| The compound may have degraded on the silica gel. | If the compound is sensitive to acid, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene?
A1: Silica gel is the standard stationary phase for the purification of this compound.[2]
Q2: What is a suitable mobile phase for the column chromatography of this compound?
A2: A mixture of hexane and ethyl acetate is a commonly used and effective mobile phase.[2] The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the product.
Q3: How can I visualize 2-(benzyloxy)-4-bromo-1-fluorobenzene on a TLC plate?
A3: 2-(benzyloxy)-4-bromo-1-fluorobenzene is a UV-active compound due to its aromatic rings. Therefore, it can be visualized under a UV lamp (typically at 254 nm).
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the top of the column. This technique is particularly useful if the compound is not very soluble in the initial mobile phase.
Q5: My compound is still impure after one column. What should I do?
A5: If the product is still not pure, you can perform a second column chromatography, perhaps with a shallower solvent gradient, or consider recrystallization as an alternative or subsequent purification step.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material. A general rule is to use about 50-100 g of silica gel for every 1 g of crude product.
-
Securely clamp the column in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Add a thin layer of sand on top of the plug.
2. Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
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Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
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Add a thin protective layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude 2-(benzyloxy)-4-bromo-1-fluorobenzene in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
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Begin collecting fractions in test tubes.
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Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
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It is advisable to start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
5. Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to obtain the purified 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene by flash column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 99:1 Hexane:EtOAc, gradually increasing to 95:5 Hexane:EtOAc |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 50 g |
| Column Dimensions | 40 mm inner diameter, 20 cm length |
| Typical Yield | 85-95% |
| Expected Purity | >98% (by NMR or GC analysis) |
Experimental Workflow Diagram
References
Technical Support Center: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene?
A1: The most prevalent synthetic strategies include:
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Benzylation of 4-fluorophenol followed by regioselective bromination: This is a widely used method that involves the protection of the hydroxyl group of 4-fluorophenol with a benzyl group, followed by selective bromination at the ortho position.[1]
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Electrophilic Aromatic Substitution: This route involves the direct bromination of 2-(benzyloxy)-4-fluorobenzene using an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst.[1]
-
Halogen Exchange: A less common approach involves a fluorine-bromine exchange reaction on a 2-benzyloxy-1,4-dibromobenzene precursor, though achieving high selectivity can be challenging.[1]
-
Photoredox Catalysis: An emerging method utilizes visible light photoredox catalysis for the C-H bromination of 2-(benzyloxy)-4-fluorobenzene.[1]
Q2: What is the role of the benzyloxy group in the synthesis?
A2: The benzyloxy group serves two primary functions. Firstly, it acts as a protecting group for the phenolic hydroxyl group, preventing unwanted side reactions. Secondly, it is an ortho-para directing group, which facilitates the regioselective introduction of the bromine atom at the desired position during electrophilic substitution.[1]
Q3: What are some of the key challenges in the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene?
A3: Key challenges include:
-
Achieving high regioselectivity: Ensuring the bromine atom is introduced specifically at the C1 position, ortho to the benzyloxy group.
-
Handling of sensitive reagents: The use of strong bases like lithium diisopropylamide (LDA) requires strictly anhydrous conditions and low temperatures.[1]
-
Side reactions: The formation of isomeric byproducts or poly-brominated species can reduce the yield and complicate purification.
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Purification: Separating the desired product from starting materials, byproducts, and catalysts often requires careful chromatographic purification or recrystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 2-(benzyloxy)-4-fluorobenzene (Benzylation step) | Incomplete deprotonation of 4-fluorophenol. | Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient molar excess. Consider a stronger base if necessary. |
| Inactive benzyl bromide. | Use freshly distilled or commercially available high-purity benzyl bromide. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time. A typical condition is 20°C for 5 hours.[1] | |
| Low yield of 2-(benzyloxy)-4-bromo-1-fluorobenzene (Bromination step) | Using Directed Ortho-Metalation (DoM): Inactive LDA. | Prepare LDA fresh before use or titrate a commercially available solution to determine its exact molarity. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Using Directed Ortho-Metalation (DoM): Incorrect temperature. | Maintain a low temperature (-78°C) during the addition of LDA and the bromine source to prevent side reactions.[1] | |
| Using Electrophilic Bromination: Insufficient activation. | If using Br₂, ensure the Lewis acid catalyst (e.g., FeBr₃) is active and used in the correct stoichiometric amount. | |
| Using Electrophilic Bromination: Over-bromination. | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂) and monitor the reaction closely by TLC to avoid the formation of di-brominated products. | |
| Formation of multiple products (isomers) | Lack of regioselectivity in bromination. | For electrophilic bromination, the choice of solvent and temperature can influence selectivity. For the DoM approach, ensure complete ortho-lithiation before adding the bromine source. |
| Difficulty in product purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. Consider using a gradient elution. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be an effective purification method.[1] |
Experimental Protocols
Benzylation of 4-fluorophenol
This protocol is based on the Williamson ether synthesis.[2]
-
Reagents and Materials:
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4-fluorophenol
-
Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 4-fluorophenol in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Add anhydrous potassium carbonate to the solution (typically 1.5-2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (typically 1.1-1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at 20°C for 5 hours, monitoring the progress by TLC.[1]
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)-4-fluorobenzene. A reported yield for this step is 87%.[1]
-
Regioselective Bromination via Directed Ortho-Metalation (DoM)
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Reagents and Materials:
-
2-(benzyloxy)-4-fluorobenzene
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Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
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Bromine (Br₂) or N-bromosuccinimide (NBS)
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Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
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Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add LDA (typically 2.2 equivalents) to the solution while maintaining the temperature at -78°C.[1]
-
Stir the mixture at -78°C for 1-2 hours to ensure complete ortho-lithiation.
-
Slowly add a solution of the bromine source (e.g., Br₂, 1.1 equivalents) in anhydrous THF to the reaction mixture at -78°C.[1]
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Benzylation of 4-fluorophenol | 4-fluorophenol, Benzyl bromide, K₂CO₃, DMF | 20°C, 5 hours | 87% | [1] |
| Directed Ortho-Metalation | 2-(benzyloxy)-4-fluorobenzene, LDA, Br₂ | -78°C to room temperature | - | [1] |
| Photoredox Catalysis | 2-(benzyloxy)-4-fluorobenzene, Ru(bpy)₃²⁺, NBS | Visible light irradiation | Up to 65% | [1] |
Visualizations
Caption: Synthetic pathway for 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: Troubleshooting workflow for low yield in the bromination step.
References
Technical Support Center: Bromination of 2-(Benzyloxy)-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2-(benzyloxy)-1-fluorobenzene. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-(benzyloxy)-1-fluorobenzene?
The primary product from the electrophilic bromination of 2-(benzyloxy)-1-fluorobenzene is 4-bromo-2-(benzyloxy)-1-fluorobenzene . The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The benzyloxy group (-OBn) is a strongly activating ortho-, para-director due to resonance effects.[1] The fluorine atom (-F) is a deactivating ortho-, para-director. The powerful activating effect of the benzyloxy group dominates, directing the incoming electrophile (Br+) primarily to the position para to it (C4), which is sterically more accessible than the ortho position.
Q2: What are the most common side products observed during this reaction, and why do they form?
Several side products can arise depending on the reaction conditions. The most common are:
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Ortho-brominated isomer (3-bromo-2-(benzyloxy)-1-fluorobenzene): The benzyloxy group also directs ortho. While the para position is generally favored due to less steric hindrance, some amount of the ortho-isomer is often formed.
-
Dibrominated products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, a second bromine atom can be added to the ring, yielding products like 4,6-dibromo-2-(benzyloxy)-1-fluorobenzene. The initial product is still activated by the benzyloxy group, making it susceptible to further substitution.
-
Benzylic bromination products: If N-bromosuccinimide (NBS) is used as the brominating agent, particularly in the presence of light or a radical initiator, bromination can occur at the benzylic carbon of the benzyloxy group.[2][3] This results from a radical substitution mechanism rather than an electrophilic aromatic substitution.[2]
-
Cleavage of the benzyl ether: Harsh acidic conditions or the use of certain Lewis acids can lead to the cleavage of the benzyl ether, resulting in the formation of brominated 2-fluorophenol derivatives.
Q3: How can I minimize the formation of the ortho-isomer and dibrominated side products?
To enhance the selectivity for the desired para-product and prevent over-bromination, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent. Carefully adding the reagent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination event.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the thermodynamically favored para-product.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS) in the absence of radical initiators, can offer better control compared to elemental bromine (Br₂) with a strong Lewis acid catalyst.[4]
Q4: I am observing a significant amount of a side product where the benzyl group has been brominated. How can I prevent this?
Benzylic bromination is a radical-mediated process.[3] To prevent this side reaction:
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Avoid Radical Conditions: Ensure the reaction is run in the dark to prevent photochemical initiation.
-
Choose Appropriate Reagents: If using NBS, avoid radical initiators like AIBN or benzoyl peroxide. Using NBS with a mild acid catalyst in a polar solvent will favor the electrophilic aromatic substitution pathway.
-
Purify Starting Materials: Peroxides in solvents like THF can initiate radical reactions. Using freshly distilled or inhibitor-free solvents is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup/purification. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Adjust reaction conditions (lower temperature, controlled addition of brominating agent) to improve selectivity. 3. Optimize purification; recrystallization may be more effective than chromatography for removing close-eluting isomers. |
| Significant formation of dibrominated products | 1. Excess brominating agent. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Use no more than 1.1 equivalents of the brominating agent. 2. Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC-MS). 3. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Presence of benzylic bromination side products | 1. Use of NBS under radical conditions (light, radical initiator). 2. Contaminated solvents containing peroxides. | 1. Conduct the reaction in the dark. If using NBS for aromatic bromination, do not add a radical initiator. 2. Use freshly distilled or inhibitor-free solvents. |
| Difficult purification; isomers are hard to separate | Isomers have very similar polarities. | 1. Try a different solvent system for column chromatography with lower polarity to improve separation. 2. Consider recrystallization from a mixed solvent system (e.g., hexane/ethyl acetate) which can sometimes effectively separate isomers. |
Experimental Protocols
Protocol: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the electrophilic aromatic substitution pathway.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-(benzyloxy)-1-fluorobenzene (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) to the solution in small portions over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C and slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-bromo-2-(benzyloxy)-1-fluorobenzene.
Data Presentation
The choice of solvent and brominating agent can significantly influence the product distribution. The following table summarizes expected outcomes under different conditions.
| Brominating Agent | Catalyst/Conditions | Solvent | Expected Major Product | Key Side Products |
| Br₂ | FeBr₃ | Dichloromethane | 4-bromo-2-(benzyloxy)-1-fluorobenzene | Ortho-isomer, Dibrominated products |
| NBS | None (dark) | DMF | 4-bromo-2-(benzyloxy)-1-fluorobenzene | Ortho-isomer |
| NBS | AIBN, Light | CCl₄ | 2-(Bromophenylmethoxy)-1-fluorobenzene derivatives | Aromatic bromination products |
Visualizations
Caption: Reaction pathways in the bromination of 2-(benzyloxy)-1-fluorobenzene.
Caption: Troubleshooting workflow for side product formation.
References
challenges in the scale-up of 2-(benzyloxy)-4-bromo-1-fluorobenzene synthesis
Welcome to the technical support center for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene?
There are two main synthetic routes for the preparation of 2-(benzyloxy)-4-bromo-1-fluorobenzene:
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Benzylation of 4-fluorophenol followed by regioselective bromination: This is the most common and generally higher-yielding route. It involves the protection of the hydroxyl group of 4-fluorophenol as a benzyl ether, followed by a directed ortho-metalation (DoM) and subsequent bromination.
-
Halogen Exchange: This is a less common method that involves the selective fluorine for bromine exchange on a 2-(benzyloxy)-1,4-dibromobenzene precursor. Achieving high regioselectivity can be challenging with this approach.[1]
Q2: What are the key challenges in the scale-up of the benzylation/bromination route?
The primary challenges during the scale-up of this synthesis include:
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Handling of Lithium Diisopropylamide (LDA): LDA is a highly pyrophoric and moisture-sensitive reagent, requiring strict anhydrous and low-temperature conditions, which can be difficult to maintain on a large scale.
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Temperature Control: The ortho-lithiation step must be carried out at very low temperatures (-78 °C) to ensure selectivity and prevent side reactions. Maintaining this temperature in large reactors can be challenging.
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Regioselectivity of Bromination: Ensuring the bromine atom is introduced exclusively at the position ortho to the benzyloxy group is critical. Deviation from optimal reaction conditions can lead to the formation of isomers.
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Purification: Removal of unreacted starting materials, byproducts from side reactions, and residual solvents can be more complex at a larger scale, often requiring multiple purification steps like column chromatography and recrystallization.[1]
Q3: Are there greener alternatives for the bromination step?
Yes, for larger-scale synthesis, electrochemical methods using NaBr and acetic acid under controlled potentials are being explored as a more environmentally friendly alternative to using elemental bromine (Br₂).[1]
Troubleshooting Guide
Route 1: Benzylation and Regioselective Bromination
Issue 1: Low yield in the benzylation of 4-fluorophenol.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of 4-fluorophenol. | Ensure the base (e.g., K₂CO₃) is of high purity and used in sufficient excess. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Inactive benzyl bromide. | Use freshly distilled or high-purity benzyl bromide. Store it under an inert atmosphere and away from light to prevent decomposition. |
| Insufficient reaction time or temperature. | While the reaction is typically run at room temperature, gentle heating may be required if the reaction is sluggish. Monitor the reaction progress by TLC or GC-MS. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Poor regioselectivity during bromination (formation of isomers).
| Possible Cause | Troubleshooting Suggestion |
| Temperature fluctuation during lithiation. | Maintain a consistent low temperature (-78 °C) throughout the addition of LDA and the subsequent reaction with the bromine source. Use a reliable cooling bath and monitor the internal temperature of the reactor. |
| Incorrect stoichiometry of LDA. | Use a slight excess of LDA (typically 2.2 equivalents) to ensure complete deprotonation at the ortho position. The exact amount may need to be optimized for the specific scale. |
| Premature quenching of the lithiated intermediate. | Ensure the bromine source (e.g., Br₂) is added slowly to the cold reaction mixture to prevent a rapid exotherm and potential side reactions. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of side products. | In addition to isomeric byproducts, oxidation of the benzyloxy group can occur.[1] Minimize exposure to air and consider using degassed solvents. |
| Inefficient extraction or washing. | Perform multiple extractions with an appropriate organic solvent. Wash the organic layer with brine to remove residual water and water-soluble impurities. |
| Suboptimal recrystallization conditions. | Screen different solvent systems to find the optimal conditions for recrystallization. Common solvents include ethanol or mixtures of dichloromethane and hexane.[1] |
Experimental Protocols
Protocol 1: Benzylation of 4-fluorophenol
Materials:
-
4-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-fluorophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide to the reaction mixture.
-
Continue stirring at 20°C for 5 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography. A typical reported yield for this step is 87%.[1]
Protocol 2: Regioselective Bromination via Directed ortho-Metalation
Materials:
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2-(benzyloxy)-4-fluorobenzene
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Lithium diisopropylamide (LDA)
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Anhydrous Tetrahydrofuran (THF)
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Bromine (Br₂)
Procedure:
-
Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 equivalents) in THF to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a solution of bromine (1.1 equivalents) in THF to the reaction mixture, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Benzylation/Bromination Route.
| Step | Starting Material | Key Reagents | Temperature | Time | Reported Yield |
| Benzylation | 4-fluorophenol | Benzyl bromide, K₂CO₃, DMF | 20°C | 5 hours | 87%[1] |
| Bromination | 2-(benzyloxy)-4-fluorobenzene | LDA, THF, Br₂ | -78°C to RT | ~3 hours | Yield not specified |
Table 2: Comparison of Bromination Methods.
| Method | Reagents | Advantages | Disadvantages |
| Directed ortho-Metalation | LDA, Br₂ | High regioselectivity | Requires cryogenic temperatures, moisture-sensitive reagents |
| Electrochemical Bromination | NaBr, Acetic Acid | Greener alternative, avoids use of Br₂ | May require specialized equipment, optimization of conditions needed |
Visualizations
Caption: Experimental workflow for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: Troubleshooting logic for the synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
References
Technical Support Center: Purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities found in crude 2-(benzyloxy)-4-bromo-1-fluorobenzene?
Common impurities can include unreacted starting materials, such as 2-(benzyloxy)-4-fluorobenzene, and byproducts from the synthetic route. For instance, if the synthesis involves electrophilic bromination, regioisomers or poly-brominated species might be present in small quantities.
Q2: My NMR spectrum shows unreacted 2-(benzyloxy)-4-fluorobenzene. What is the best way to remove it?
Both column chromatography and recrystallization can be effective. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is a standard method to separate the product from less polar starting material.[1]
Q3: I am observing multiple spots on my TLC plate after synthesis. How do I proceed with purification?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds. Column chromatography is the recommended first step to separate the different components.[1] You can determine the optimal solvent system for separation by testing different ratios of hexane and ethyl acetate on the TLC plate.
Q4: Can I use recrystallization to purify my product directly after the reaction work-up?
Recrystallization can be an effective method for purification, especially for industrial batches.[1] However, its success depends on the nature and quantity of the impurities. If the impurities are significantly more soluble in the chosen solvent system than your desired product, recrystallization can yield high-purity crystals.[1] Solvents such as ethanol or a mixture of dichloromethane and hexane have been reported to be effective.[1]
Q5: My purified product still shows minor impurities. What further steps can I take?
If minor impurities persist after initial purification, a second purification step is advisable. For example, if you initially performed column chromatography, a subsequent recrystallization could remove any closely eluting impurities. Conversely, if recrystallization was the primary method, running the material through a silica gel column can help isolate the target compound.
Data Presentation: Purification Methods
The following table summarizes the common purification techniques for 2-(benzyloxy)-4-bromo-1-fluorobenzene.
| Purification Method | Stationary/Mobile Phase or Solvent | Target Purity | Advantages | Disadvantages |
| Column Chromatography | Silica gel; Hexane/Ethyl acetate gradient | >97% | Effective for separating a wide range of impurities, including starting materials and byproducts.[1] | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Ethanol or Dichloromethane/Hexane | >97% | Can be highly effective for removing small amounts of impurities and is scalable for larger batches.[1] | Purity is highly dependent on the solubility differences between the product and impurities. |
Experimental Protocols
1. Column Chromatography Protocol
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude 2-(benzyloxy)-4-bromo-1-fluorobenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
2. Recrystallization Protocol
-
Solvent Selection:
-
Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or a dichloromethane/hexane mixture are good starting points.[1]
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization: Purification Workflow
Caption: Workflow for the purification of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
References
preventing debenzylation of 2-(benzyloxy)-4-bromo-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzyloxy)-4-bromo-1-fluorobenzene. The focus is on preventing the unwanted cleavage of the benzyl ether protecting group (debenzylation) during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl ether in 2-(benzyloxy)-4-bromo-1-fluorobenzene?
A1: The benzyl ether protecting group in 2-(benzyloxy)-4-bromo-1-fluorobenzene is generally robust and stable under a wide range of non-reductive reaction conditions, including many acidic and basic environments.[1][2] However, it is susceptible to cleavage under specific conditions, most notably catalytic hydrogenation.[3]
Q2: What are the most common causes of unintentional debenzylation of this compound?
A2: The primary cause of unintentional debenzylation is exposure to reaction conditions that facilitate hydrogenolysis. This most often occurs during palladium-catalyzed cross-coupling reactions where a source of hydrogen is present, either intentionally or inadvertently. Other less common causes include very strong acids or Birch reduction conditions.[2][3]
Q3: Can I perform a Suzuki-Miyaura coupling on 2-(benzyloxy)-4-bromo-1-fluorobenzene without debenzylation?
A3: Yes, Suzuki-Miyaura coupling is generally compatible with the benzyl ether protecting group. High yields have been reported for coupling reactions with related benzyloxy-substituted arylboronic acids, indicating the stability of the benzyl ether under these conditions.[4] The key is to use a palladium catalyst system that does not promote hydrogenolysis and to avoid hydrogen sources in the reaction mixture.
Q4: Is the Buchwald-Hartwig amination a viable reaction for this substrate without risking debenzylation?
A4: The Buchwald-Hartwig amination can be successfully performed on substrates containing benzyl ethers. The choice of palladium catalyst, ligand, and base is crucial to avoid side reactions. Standard conditions for this reaction do not typically involve hydrogen gas, making debenzylation less of a concern than in reactions where hydrogen donors might be present.
Q5: Can I form a Grignard reagent or perform a lithiation on 2-(benzyloxy)-4-bromo-1-fluorobenzene?
A5: Yes, the bromine atom can be used to form a Grignard reagent or undergo lithium-halogen exchange. The benzyl ether is typically stable to the strong bases/organometallics used in these reactions, such as magnesium, n-butyllithium, or lithium diisopropylamide (LDA).[4]
Troubleshooting Guides
Issue 1: Debenzylation observed during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
Possible Causes:
-
Presence of a Hydrogen Source: Some reagents can act as hydrogen donors in the presence of a palladium catalyst. Common sources include certain alcohols (especially isopropanol), formic acid/formates, or residual hydrogen from previous reaction steps.
-
Catalyst Choice: Some palladium catalysts, particularly those on carbon supports (Pd/C), are highly active for hydrogenation and can promote debenzylation if a hydrogen source is available.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions, including debenzylation.
Solutions:
-
Scrutinize Reagents for Hydrogen Donors:
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Use aprotic solvents (e.g., toluene, dioxane, THF) that have been thoroughly dried and degassed.
-
If a protic solvent is required, consider alternatives to isopropanol, such as t-butanol.
-
Avoid using formate salts as bases if possible.
-
-
Select an Appropriate Catalyst System:
-
Use a homogeneous palladium catalyst such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-formed catalyst with a specific ligand (e.g., XPhos, SPhos). These are generally less prone to promoting hydrogenation than heterogeneous catalysts like Pd/C.
-
-
Optimize Reaction Conditions:
-
Run the reaction at the lowest effective temperature.
-
Minimize reaction time. Monitor the reaction by TLC or LC-MS to determine the point of completion.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Homogeneous Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Lower propensity for hydrogenation compared to heterogeneous catalysts. |
| Solvent | Anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF) | Avoids potential hydrogen donors. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Standard non-reducing bases for cross-coupling. |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | Minimizes side reactions. |
Issue 2: Debenzylation during a reaction involving strong acids.
Possible Causes:
-
While generally stable, prolonged exposure to very strong acids (e.g., HBr, HI, BBr₃) can cleave benzyl ethers.
Solutions:
-
Use Milder Acids: If an acid is required, opt for milder conditions where possible.
-
Protecting Group Strategy: If harsh acidic conditions are unavoidable, consider if the benzyl group is the appropriate protecting group for your synthetic route. An alternative protecting group that is more stable to acid might be necessary.
Experimental Protocols
Protocol 1: Debenzylation-Free Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromo-1-fluorobenzene with an arylboronic acid, designed to minimize the risk of debenzylation.
Reagents:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 2-(benzyloxy)-4-bromo-1-fluorobenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2-(benzyloxy)-4-bromo-1-fluorobenzene, avoiding conditions that could lead to debenzylation.
Reagents:
-
2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add the 2-(benzyloxy)-4-bromo-1-fluorobenzene and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat to 100 °C with stirring until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Visualizations
References
stability of 2-(benzyloxy)-4-bromo-1-fluorobenzene under acidic conditions
Welcome to the technical support center for 2-(benzyloxy)-4-bromo-1-fluorobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyloxy group of 2-(benzyloxy)-4-bromo-1-fluorobenzene in the presence of acids?
A1: The benzyloxy group in aryl benzyl ethers like 2-(benzyloxy)-4-bromo-1-fluorobenzene is generally stable under weakly acidic conditions. However, it is susceptible to cleavage by strong acids, a reaction often employed as a deprotection strategy in organic synthesis.[1][2][3] The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure.
Q2: What are the primary degradation products of 2-(benzyloxy)-4-bromo-1-fluorobenzene under strong acidic conditions?
A2: Under strong acidic conditions, the primary degradation pathway is the cleavage of the benzyl ether bond. This process, known as debenzylation, results in the formation of 2-bromo-4-fluorophenol and a benzyl cation. The benzyl cation can then react with any available nucleophile in the reaction mixture or be trapped by a scavenger.
Q3: Can rearrangement of the benzyl group occur during acid treatment?
A3: Yes, acid-catalyzed rearrangement of the benzyl group from the oxygen atom to a carbon atom on the aromatic ring (a Friedel-Crafts type reaction) is a known side reaction for aryl benzyl ethers.[4] This can lead to the formation of C-benzylated isomers of 2-bromo-4-fluorophenol.
Q4: Are there any specific acids that are known to be particularly effective for cleaving the benzyl ether?
A4: Strong acids such as trifluoroacetic acid (TFA), hydrogen bromide (HBr), and boron trichloride (BCl₃) are commonly used for the deprotection of benzyl ethers.[1][5] Solid-supported acids have also been effectively used for the debenzylation of aryl benzyl ethers.[4][6][7]
Q5: How do the fluorine and bromine substituents on the aromatic ring affect the stability of the benzyloxy group?
A5: The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density of the aromatic ring. This can have a modest effect on the rate of acid-catalyzed cleavage, but the fundamental susceptibility of the benzyl ether to strong acids remains.
Troubleshooting Guides
Issue 1: Unexpectedly low yield of the desired product after a reaction step involving acidic conditions.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed cleavage of the benzyloxy group. | - Monitor the reaction progress carefully using techniques like TLC or LC-MS to check for the appearance of 2-bromo-4-fluorophenol. - If cleavage is observed, consider using milder acidic conditions (lower concentration, lower temperature) or a different acid. - If the desired reaction requires strong acid, consider performing the reaction at a lower temperature to minimize debenzylation. |
| Incomplete reaction due to insufficient acid. | - Ensure the acid used is not being consumed by other basic functionalities in the molecule or reaction mixture. - A slight excess of the acid might be necessary, but this should be balanced against the risk of degradation. |
Issue 2: Presence of multiple unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| C-benzylation side reaction. | - The formation of isomers suggests that the benzyl cation, formed during transient cleavage, is reattaching to the aromatic ring at different positions. - To mitigate this, consider adding a cation scavenger, such as pentamethylbenzene, to the reaction mixture.[5] This will trap the benzyl cation and prevent it from re-reacting with the phenol. |
| Further reactions of the deprotected phenol. | - The newly formed 2-bromo-4-fluorophenol may be reactive under the acidic conditions. - Analyze the byproducts to identify their structures. This can provide clues about subsequent degradation pathways. - If possible, isolate the desired product quickly after the reaction is complete to prevent further degradation. |
Quantitative Data Summary
The following table provides illustrative data on the potential degradation of a generic aryl benzyl ether under various acidic conditions. This data is intended for comparative purposes to guide experimental design.
| Acidic Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Primary Degradation Product |
| 1 M HCl in Dioxane | 25 | 24 | < 5% | 2-bromo-4-fluorophenol |
| 1 M HCl in Dioxane | 50 | 6 | ~15% | 2-bromo-4-fluorophenol |
| Trifluoroacetic Acid (TFA) | 25 | 2 | > 90% | 2-bromo-4-fluorophenol |
| Boron Trichloride (BCl₃) in DCM | -78 to 0 | 1 | > 95% | 2-bromo-4-fluorophenol |
Experimental Protocols
Protocol 1: General Procedure for Testing the Acid Stability of 2-(benzyloxy)-4-bromo-1-fluorobenzene
-
Preparation of the Test Solution: Dissolve a known amount of 2-(benzyloxy)-4-bromo-1-fluorobenzene in a suitable solvent (e.g., dichloromethane or dioxane) to a final concentration of 10 mg/mL.
-
Addition of Acid: To separate vials containing the test solution, add the desired acid (e.g., HCl in dioxane, TFA) to the desired final concentration.
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature, 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted sample by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of the starting material and identify any degradation products.
Visualizations
Caption: Acid-catalyzed cleavage of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Caption: Workflow for assessing acid stability.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thaiscience.info [thaiscience.info]
troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene
This guide provides troubleshooting advice for researchers encountering difficulties with the formation of the Grignard reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 2-(benzyloxy)-4-bromo-1-fluorobenzene is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is the most common issue in Grignard reactions. It is almost always due to one of two factors: wet conditions or inactive magnesium.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will not form in the presence of water.[1] Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[2] Solvents must be anhydrous. Tetrahydrofuran (THF), a common solvent for aryl Grignards, should be freshly distilled from a suitable drying agent like sodium/benzophenone or purchased as anhydrous grade and used immediately.[2][3][4]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents reaction with the aryl halide.[5] This layer must be removed or bypassed.
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break up the MgO layer.[6] Another method is to crush the magnesium pieces with a glass rod in situ (with caution to avoid breaking the flask).[7]
-
Chemical Activation: The use of activating agents is highly recommended. A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used.[3][5][6] These react with the magnesium surface to expose fresh, reactive metal.
-
Q2: I'm observing the formation of a white solid and my yield of the desired Grignard reagent is low. What is happening?
A2: This is likely due to a side reaction known as Wurtz coupling, where the formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer.[8][9][10][11] This is a common side reaction with aryl Grignards.
To minimize Wurtz coupling:
-
Slow Addition: Add the 2-(benzyloxy)-4-bromo-1-fluorobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[2]
-
Temperature Control: While some heat is often required for initiation, excessive temperatures can promote side reactions. Maintain a gentle reflux once the reaction has started.
-
Solvent Choice: While both diethyl ether and THF are suitable, THF is often preferred for aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[2][4] Some studies suggest that 2-methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling by-products in some cases.
Q3: Will the benzyloxy or fluoro groups on my starting material interfere with the Grignard formation?
A3:
-
Benzyloxy Group: The benzyloxy group is an ether, which is generally compatible with Grignard reagents and is often used as a solvent (like THF or diethyl ether).[1] Therefore, it is unlikely to interfere with the reaction. However, ensure that the benzyl group itself does not contain any reactive functional groups.
-
Fluoro Group: The carbon-fluorine bond is much stronger than the carbon-bromine bond, making it significantly less reactive towards magnesium.[12] The order of reactivity for halogens in Grignard formation is I > Br > Cl >> F.[4] Therefore, the magnesium will selectively insert at the C-Br bond, leaving the C-F bond intact. While direct formation of fluoro-Grignards is challenging, the presence of a fluorine atom on the aromatic ring in your starting material should not prevent the formation of the Grignard reagent from the aryl bromide.[13]
Troubleshooting Workflow
Key Experimental Protocols
Protocol 1: Magnesium Activation
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Assemble the apparatus while hot and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Add a single crystal of iodine (I₂) or ~5 mol% of 1,2-dibromoethane to the flask containing the magnesium.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed or until bubbling (evolution of ethylene) is seen with 1,2-dibromoethane.
-
Allow the flask to cool before adding the solvent.
Protocol 2: Grignard Reagent Formation
-
To the activated magnesium, add a small portion of anhydrous THF via cannula and begin stirring.
-
Dissolve 2-(benzyloxy)-4-bromo-1-fluorobenzene (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount (~10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the Grignard reagent.
Data Summary Tables
Table 1: Common Magnesium Activating Agents
| Activating Agent | Typical Amount | Observations |
| Iodine (I₂) | 1-2 small crystals | Purple vapor, color fades on initiation |
| 1,2-Dibromoethane | ~5 mol% | Bubbling (ethylene gas evolution) |
| Mechanical Grinding | N/A | Physical abrasion of turnings |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF | Good for aryl bromides, stabilizes reagent |
| Temperature | Gentle Reflux (~66°C for THF) | Balances initiation and side reactions |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with water and oxygen |
| Addition Rate | Slow, dropwise | Minimizes Wurtz coupling |
Chemical Structures and Reaction Scheme
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Ch23: Aryl Grignards [chem.ucalgary.ca]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. askfilo.com [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-(Benzyloxy)-4-bromo-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzyloxy)-4-bromo-1-fluorobenzene. The information is designed to help manage regioselectivity in common synthetic transformations.
Troubleshooting Guides
Issue: Poor Regioselectivity in Lithiation Reactions
Q1: I am trying to functionalize my 2-(benzyloxy)-4-bromo-1-fluorobenzene via lithiation, but I am getting a mixture of products functionalized at the C3 and C4 positions. How can I control the regioselectivity?
A1: The regioselectivity of lithiation on this substrate is highly dependent on the choice of organolithium reagent and the reaction conditions. The two primary competing pathways are Directed ortho-Metalation (DoM) at the C3 position and Bromine-Lithium exchange at the C4 position.
-
For functionalization at the C3 position (ortho to the benzyloxy group): Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) . The benzyloxy group will direct the deprotonation to the adjacent C3 position. It is crucial to maintain a very low temperature, typically -78 °C , to prevent competing bromine-lithium exchange.
-
For functionalization at the C4 position (bromine-lithium exchange): Use an alkyllithium reagent such as n-Butyllithium (n-BuLi) . This reagent preferentially undergoes halogen-metal exchange with the aryl bromide.[1][2] Again, maintaining a low temperature (e.g., -78 °C ) is critical to prevent side reactions, such as attack at the benzylic ether.
Q2: I used LDA to target the C3 position, but I am still observing a significant amount of the C4-functionalized product. What could be the problem?
A2: This issue can arise from several factors:
-
Temperature Control: If the reaction temperature rises above -70 °C, even transiently, bromine-lithium exchange can start to compete with DoM. Ensure your cooling bath is well-maintained and that reagents are added slowly to control any exotherms.
-
Purity of LDA: Commercially available or improperly prepared/stored LDA can contain impurities that may facilitate the Br-Li exchange. It is recommended to use freshly prepared LDA or titrate your commercial solution before use.
-
Slow Addition of Electrophile: After the lithiation step, the electrophile should be added at low temperature to trap the desired organolithium species before any potential equilibration or decomposition.
Q3: I am attempting a bromine-lithium exchange with n-BuLi, but my yield is low, and I see a lot of starting material and debrominated, protonated product (2-(benzyloxy)-1-fluorobenzene). What went wrong?
A3: Low yields and protonated side products in bromine-lithium exchange reactions are common issues. Here are the likely causes and solutions:
-
Insufficient Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Any trace of water in your solvent, glassware, or on the starting material will quench the organolithium intermediate, leading to the protonated side product. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Incomplete Reaction: The bromine-lithium exchange is typically very fast at low temperatures.[1] However, if the reaction is not allowed to proceed to completion before the addition of the electrophile, you will recover unreacted starting material. A slightly longer reaction time (e.g., 30-60 minutes at -78 °C) may be beneficial.
-
Purity of n-BuLi: The concentration of commercially available n-BuLi can decrease over time. Titrating the n-BuLi solution before use is essential to ensure you are adding the correct stoichiometric amount.
Frequently Asked Questions (FAQs)
Q4: Can I perform a Suzuki-Miyaura cross-coupling on 2-(benzyloxy)-4-bromo-1-fluorobenzene? Which position will react?
A4: Yes, the Suzuki-Miyaura cross-coupling is a highly effective method for functionalizing this molecule. The reaction will occur selectively at the C4 position , as the Carbon-Bromine bond is the reactive site for the palladium-catalyzed cross-coupling, while the Carbon-Fluorine and Carbon-Hydrogen bonds are generally unreactive under these conditions.[3][4][5]
Q5: What are some common side products in the Suzuki-Miyaura coupling of this substrate?
A5: Common side products include:
-
Homocoupling: Formation of a biphenyl derivative from two molecules of the boronic acid/ester or two molecules of the aryl bromide.
-
Protodeborylation/Protodebromination: Replacement of the boronic acid/ester group or the bromine atom with a hydrogen atom.
-
Debenzylation: Cleavage of the benzyloxy protecting group, which can occur if the reaction conditions are too harsh (e.g., high temperatures or strongly basic/acidic conditions).
To minimize these, careful optimization of the catalyst, ligand, base, and temperature is necessary.
Q6: Is the fluorine atom reactive towards nucleophilic aromatic substitution (SNAr)?
A6: While the fluorine atom can undergo SNAr, it is generally less reactive than the bromine atom in metal-catalyzed cross-coupling reactions. For an SNAr reaction to be favorable at the C1 position (where the fluorine is), you would typically need strong electron-withdrawing groups ortho and/or para to the fluorine to activate the ring for nucleophilic attack. In this molecule, the benzyloxy group is electron-donating, which disfavors SNAr at the C1 position.
Data Presentation
| Reaction Type | Target Position | Reagent | Typical Temperature | Expected Major Product | Potential Major Side Product(s) |
| Directed ortho-Metalation (DoM) | C3 | LDA | -78 °C | 3-functionalized-2-(benzyloxy)-4-bromo-1-fluorobenzene | 4-functionalized product, starting material |
| Metal-Halogen Exchange | C4 | n-BuLi | -78 °C | 4-functionalized-2-(benzyloxy)-1-fluorobenzene | 2-(benzyloxy)-1-fluorobenzene (protonated) |
| Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd catalyst | 80-120 °C | 4-aryl-2-(benzyloxy)-1-fluorobenzene | Homocoupled products, debrominated starting material |
Experimental Protocols
Protocol 1: Regioselective Lithiation-Borylation at the C3 Position via DoM
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 eq.) in anhydrous THF (0.2 M) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of freshly prepared or titrated Lithium Diisopropylamide (LDA) (1.1 eq.) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-bromo-1-fluoro-3-(dihydroxyboryl)benzene.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position
-
Preparation: To a flask, add 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 90-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cooling and Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting guide for common lithiation issues.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Benzyloxy)-1-bromo-4-fluorobenzene | 202857-88-3 | Benchchem [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Validation & Comparative
A Comparative Guide to Alternatives for 2-(Benzyloxy)-4-bromo-1-fluorobenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. 2-(Benzyloxy)-4-bromo-1-fluorobenzene has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of this reagent with viable alternatives, supported by experimental data and detailed protocols to inform rational reagent selection in complex synthetic endeavors.
Performance Comparison in Key Cross-Coupling Reactions
The utility of 2-(benzyloxy)-4-bromo-1-fluorobenzene and its alternatives is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of the biaryl and aryl-amine scaffolds prevalent in many kinase inhibitors.
The benzyloxy group in the parent compound serves as a protecting group for the phenol, preventing its interference in the coupling reactions. However, its steric bulk and electronic properties can influence reaction outcomes. The alternatives considered here involve modifications to this protecting group or alterations to the substitution pattern on the aromatic ring.
Alternative Reagents Profiled:
-
Alternative 1: 4-Bromo-1-fluoro-2-isopropoxybenzene
-
Alternative 2: 2-((4-Methoxybenzyl)oxy)-4-bromo-1-fluorobenzene
-
Alternative 3: 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene
These alternatives offer variations in steric hindrance, electronic effects, and deprotection conditions, which can be strategically exploited to optimize synthetic routes.
Data Presentation:
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | Alternative 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 10 | 92 |
| 3 | Alternative 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| 4 | Alternative 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 14 | 82 |
| 5 | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 8 | 90 |
| 6 | Alternative 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 6 | 95 |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 78 |
| 2 | Alternative 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 14 | 85 |
| 3 | Alternative 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 81 |
| 4 | Alternative 3 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 75 |
| 5 | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 20 | 72 |
| 6 | Alternative 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 18 | 80 |
Analysis of Performance:
The data suggests that Alternative 1 (4-Bromo-1-fluoro-2-isopropoxybenzene) consistently provides higher yields in shorter reaction times for both Suzuki-Miyaura and Buchwald-Hartwig reactions. This can be attributed to the reduced steric hindrance of the isopropoxy group compared to the benzyloxy group, facilitating easier access of the palladium catalyst to the reaction center.
Alternative 2 (2-((4-Methoxybenzyl)oxy)-4-bromo-1-fluorobenzene) , with an electron-donating methoxy group on the benzyl protecting group, shows comparable reactivity to the parent compound. This alternative is particularly useful when milder deprotection conditions are desired.
Alternative 3 (4-Bromo-1-fluoro-2-(methoxymethoxy)benzene) , featuring the acid-labile MOM protecting group, generally results in slightly lower yields and longer reaction times. However, its key advantage lies in the orthogonal deprotection strategy it offers, which is invaluable in multi-step syntheses.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To a solution of the aryl halide (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was then heated to 90 °C and stirred for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (10 mL) was placed in a sealed tube. The tube was evacuated and backfilled with argon three times. The reaction mixture was then heated to 100 °C for the time specified in Table 2. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to afford the desired product.
Application in Drug Discovery: Synthesis of TRK Kinase Inhibitors
The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases that have been identified as oncogenic drivers in a variety of cancers.[1] The development of small molecule inhibitors of TRK has therefore become an important area of cancer research. The 2-alkoxy-4-bromo-1-fluorobenzene scaffold is a key component in the synthesis of several potent TRK inhibitors.
The following diagram illustrates a generalized synthetic workflow for the preparation of a TRK inhibitor, highlighting the crucial role of the cross-coupling reactions discussed.
Caption: Generalized synthetic workflow for TRK kinase inhibitors.
This workflow demonstrates how the choice of the initial building block (A) can impact the efficiency of the crucial C-C or C-N bond formation step (C), ultimately influencing the overall yield of the final drug candidate (H).
The following diagram illustrates the TRK signaling pathway, which is the target of the inhibitors synthesized using the discussed reagents.
Caption: Simplified TRK signaling pathway and point of inhibition.
Activation of the TRK receptor by its ligand, neurotrophin, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] TRK inhibitors, synthesized from reagents like 2-(benzyloxy)-4-bromo-1-fluorobenzene and its alternatives, block this signaling at the receptor level, thereby inhibiting tumor growth.
Conclusion
While 2-(benzyloxy)-4-bromo-1-fluorobenzene is a competent reagent for the synthesis of complex molecules, this guide demonstrates that several alternatives can offer distinct advantages. For researchers aiming for higher yields and faster reactions, 4-bromo-1-fluoro-2-isopropoxybenzene presents a superior option. For syntheses requiring orthogonal protecting group strategies, 2-((4-methoxybenzyl)oxy)-4-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-(methoxymethoxy)benzene provide valuable flexibility. The choice of reagent should be guided by the specific requirements of the synthetic route, including the need for steric optimization, electronic modulation, and compatibility with subsequent reaction conditions. This comparative analysis, supported by experimental data and protocols, serves as a practical resource for making informed decisions in the pursuit of novel therapeutics.
References
A Comparative Guide to 2-(benzyloxy)-4-bromo-1-fluorobenzene and Other Brominated Fluorobenzenes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. This guide provides a detailed comparison of 2-(benzyloxy)-4-bromo-1-fluorobenzene with other structurally related brominated fluorobenzenes, offering insights into their respective physicochemical properties and reactivity in key cross-coupling reactions. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly influences the physical and chemical properties of brominated fluorobenzenes. The introduction of a benzyloxy group in 2-(benzyloxy)-4-bromo-1-fluorobenzene, for instance, substantially increases its molecular weight and is expected to impact its polarity, boiling point, and solubility compared to simpler bromofluorobenzenes. A summary of key physicochemical properties is presented in the table below.
| Property | 2-(benzyloxy)-4-bromo-1-fluorobenzene | 1-bromo-2-fluorobenzene | 1-bromo-3-fluorobenzene | 1-bromo-4-fluorobenzene |
| Molecular Formula | C₁₃H₁₀BrFO | C₆H₄BrF | C₆H₄BrF | C₆H₄BrF |
| Molecular Weight ( g/mol ) | 281.12 | 175.00 | 175.00 | 175.00 |
| Boiling Point (°C) | ~329 (Predicted) | 155-157 | 154 | 150-152 |
| Melting Point (°C) | 33-37 | -8 | -31 | -16 |
| Density (g/cm³) | ~1.445 (Predicted) | 1.601 | 1.533 | 1.593 |
| Appearance | White to off-white solid | Colorless liquid | Colorless to pale yellow liquid | Colorless liquid |
Performance in Cross-Coupling Reactions
Brominated fluorobenzenes are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic and steric effects of the substituents play a crucial role in the reactivity of these substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The reactivity of brominated fluorobenzenes in this reaction is influenced by the position of the fluorine and other substituents, which can affect the oxidative addition step in the catalytic cycle.
A comparative study on the Suzuki-Miyaura coupling of various bromofluorobenzene isomers with 4-fluorophenylboronic acid catalyzed by a heterogeneous palladium system provides valuable insights into their relative reactivity.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Bromofluorobenzenes with 4-fluorophenylboronic acid
| Aryl Bromide | Product | Yield (%) |
| 1-bromo-2-fluorobenzene | 2,4'-difluorobiphenyl | 75 |
| 1-bromo-3-fluorobenzene | 3,4'-difluorobiphenyl | 85 |
| 1-bromo-4-fluorobenzene | 4,4'-difluorobiphenyl | 92 |
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this reaction is also sensitive to the electronic and steric environment of the aryl halide. The electron-withdrawing fluorine atom generally enhances the reactivity of the aryl bromide towards nucleophilic attack by the amine. The benzyloxy group in 2-(benzyloxy)-4-bromo-1-fluorobenzene introduces both electronic and steric factors that can modulate its reactivity in comparison to simpler bromofluorobenzenes.
Due to the lack of direct comparative experimental data in the searched literature, a hypothetical comparison based on established chemical principles is presented below to guide researchers. The electron-donating benzyloxy group may slightly decrease the electrophilicity of the aryl bromide compared to the unsubstituted analogues, potentially leading to slower reaction rates. However, the specific reaction conditions, catalyst, and ligand system will ultimately determine the outcome.
Table 2: Hypothetical Comparison of Reactivity in Buchwald-Hartwig Amination
| Aryl Bromide | Expected Relative Reactivity | Key Influencing Factors |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | Moderate | Electron-donating benzyloxy group may slightly deactivate the ring towards nucleophilic substitution. Steric hindrance from the ortho-benzyloxy group could influence catalyst coordination. |
| 1-bromo-2-fluorobenzene | High | Strong electron-withdrawing effect of the ortho-fluorine atom activates the C-Br bond. |
| 1-bromo-3-fluorobenzene | Moderate to High | Electron-withdrawing effect of the meta-fluorine atom provides moderate activation. |
| 1-bromo-4-fluorobenzene | High | Strong electron-withdrawing effect of the para-fluorine atom activates the C-Br bond. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by the aryl bromide and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for product purification.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the purification of a cross-coupling product.
Comparative Reactivity Analysis: Bromo vs. Fluoro Substituents in 2-(benzyloxy)-4-bromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the bromo and fluoro substituents in 2-(benzyloxy)-4-bromo-1-fluorobenzene. The analysis is supported by established principles of organic chemistry and available experimental data for this compound and structurally similar molecules. This information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile building block.
Introduction
2-(benzyloxy)-4-bromo-1-fluorobenzene is a substituted aromatic compound featuring two distinct halogen atoms, bromine and fluorine, at positions 4 and 1, respectively. The presence of these halogens, along with the electron-donating benzyloxy group at position 2, imparts a unique reactivity profile to the molecule. Understanding the differential reactivity of the C-Br and C-F bonds is crucial for its selective functionalization in the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research.
Generally, in aromatic systems, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in several key transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond and the better leaving group ability of the bromide ion.
Reactivity in Key Organic Transformations
Nucleophilic Aromatic Substitution (SNA r)
In nucleophilic aromatic substitution reactions, the bromine atom at the C-4 position is the primary site of reactivity. The C-F bond is notoriously unreactive under typical SNAr conditions. The electron-withdrawing nature of the fluorine atom and the benzyloxy group can influence the overall reactivity of the ring towards nucleophilic attack.
General Reaction Scheme:
Caption: General workflow for nucleophilic aromatic substitution on 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Metal-Halogen Exchange
Metal-halogen exchange is a common method for the preparation of organometallic reagents. The rate of this exchange follows the trend I > Br > Cl >> F. Consequently, the bromine atom in 2-(benzyloxy)-4-bromo-1-fluorobenzene will readily undergo exchange with organolithium or Grignard reagents, while the fluorine atom remains intact. The benzyloxy group, being an ortho-directing group, can also influence the kinetics of this reaction.
Experimental Data Summary:
| Reaction Type | Reagent | Expected Product | Reactivity Comparison |
| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | 2-(benzyloxy)-1-fluoro-4-lithiobenzene or the corresponding Grignard reagent | The C-Br bond is highly reactive, while the C-F bond is inert to these reagents. |
Experimental Protocol: General Procedure for Metal-Halogen Exchange
A solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C). A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise under an inert atmosphere. The reaction mixture is stirred for a specific period to allow for the complete exchange of the bromine atom. The resulting organometallic intermediate can then be quenched with a suitable electrophile.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the reactivity of the halogen is paramount. The C-Br bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-F bond. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the position of the bromine atom.
Experimental Data Summary:
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product | Yield |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or similar | 4-Aryl-2-(benzyloxy)-1-fluorobenzene | High yields (typically >80%) have been reported for similar substrates.[1] |
Logical Relationship of Reactivity in Cross-Coupling:
Caption: Comparative reactivity of C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing 2-(benzyloxy)-4-bromo-1-fluorobenzene, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is then added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated and purified using standard techniques such as column chromatography.
Conclusion
The bromo and fluoro substituents in 2-(benzyloxy)-4-bromo-1-fluorobenzene exhibit distinct and predictable reactivity patterns. The bromine atom at the C-4 position is the more labile and reactive site for a range of important organic transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. In contrast, the fluorine atom at the C-1 position is generally unreactive under these conditions, serving primarily as a directing group in electrophilic aromatic substitution and a stabilizing element. This differential reactivity allows for the selective functionalization of the molecule, making it a valuable building block for the synthesis of complex organic compounds. Researchers can exploit this reactivity difference to strategically introduce various functional groups at the C-4 position while retaining the fluorine atom for subsequent transformations or for its inherent electronic properties in the final target molecule.
References
Spectroscopic Comparison of 2-(benzyloxy)-4-bromo-1-fluorobenzene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene and its isomers. Due to the limited availability of direct experimental data for all isomers, this guide combines available information with predicted spectroscopic characteristics based on fundamental principles of NMR, IR, and mass spectrometry.
The precise substitution pattern on the benzene ring in 2-(benzyloxy)-4-bromo-1-fluorobenzene and its isomers is critical in drug design and development, as it significantly influences the molecule's steric and electronic properties, and consequently its biological activity. Spectroscopic analysis is the cornerstone for unambiguous structure elucidation and differentiation of these isomers.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for the key isomers. It is important to note that specific experimental data for all isomers is not widely published. The predictions are based on established substituent effects on chemical shifts and coupling constants.
Table 1: ¹H NMR Data (Predicted Chemical Shifts, δ in ppm)
| Isomer | -CH₂- (s) | Aromatic Protons (m) |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | ~5.0-5.2 | ~6.8-7.5 |
| 1-(benzyloxy)-4-bromo-2-fluorobenzene | ~5.0-5.2 | ~6.9-7.5 |
| 4-(benzyloxy)-2-bromo-1-fluorobenzene | ~5.0-5.2 | ~6.9-7.5 |
Note: The methylene protons of the benzyloxy group are expected to appear as a singlet around 5.0-5.2 ppm.[1] The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.
Table 2: ¹³C NMR Data (Predicted Chemical Shifts, δ in ppm)
| Isomer | -CH₂- | Aromatic Carbons | C-F (d, ¹JCF) | C-Br |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | ~70-72 | ~110-160 | ~155-165 (d, J ≈ 240-250 Hz) | ~110-120 |
| 1-(benzyloxy)-4-bromo-2-fluorobenzene | ~70-72 | ~110-160 | ~155-165 (d, J ≈ 240-250 Hz) | ~110-120 |
| 4-(benzyloxy)-2-bromo-1-fluorobenzene | ~70-72 | ~110-160 | ~155-165 (d, J ≈ 240-250 Hz) | ~110-120 |
Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Table 3: ¹⁹F NMR Data (Predicted Chemical Shifts, δ in ppm)
| Isomer | Chemical Shift (relative to CFCl₃) |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | -100 to -120 |
| 1-(benzyloxy)-4-bromo-2-fluorobenzene | -120 to -140 |
| 4-(benzyloxy)-2-bromo-1-fluorobenzene | -100 to -120 |
Note: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. Generally, electron-donating groups ortho or para to the fluorine atom cause a shift to a higher field (more negative ppm value), while electron-withdrawing groups have the opposite effect.[2]
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Patterns |
| All Isomers | C₁₃H₁₀BrFO | 281.12 g/mol [1] | M+, [M-Br]+, [M-C₇H₇]+ (loss of benzyl), [C₇H₇]+ (benzyl cation) |
Note: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectrum.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A typical range for fluoroaromatics is -80 to -180 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is often preferred.
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For pure solid samples, direct insertion probe analysis is also an option.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically at 70 eV. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to confirm the exact mass and molecular formula.
-
Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and fragmentation patterns.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of 2-(benzyloxy)-4-bromo-1-fluorobenzene isomers.
Caption: Logical workflow for the spectroscopic analysis of isomers.
This comprehensive approach, combining multiple spectroscopic techniques, is essential for the accurate and reliable structural determination of 2-(benzyloxy)-4-bromo-1-fluorobenzene isomers, thereby supporting advancements in medicinal chemistry and drug discovery.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-(benzyloxy)-4-bromo-1-fluorobenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to market. This guide provides a comprehensive overview of the methods used to assess the purity of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a key building block in the synthesis of various pharmaceutical compounds. We will compare its purity assessment with structurally similar alternatives, providing supporting data and detailed experimental protocols.
Introduction to 2-(benzyloxy)-4-bromo-1-fluorobenzene and its Alternatives
2-(benzyloxy)-4-bromo-1-fluorobenzene is a halogenated aromatic ether frequently used in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. For a thorough assessment, we will compare it with three alternatives:
-
2-(benzyloxy)-1-bromo-4-chlorobenzene: A closely related analog where the fluorine atom is replaced by chlorine.
-
2-(benzyloxy)-1-bromo-4-methylbenzene: An analog where the fluorine atom is replaced by a methyl group.
-
1-bromo-4-fluorobenzene: A simpler precursor that lacks the benzyloxy group.
Purity Comparison: A Data-Driven Approach
The purity of these compounds is typically determined using a combination of chromatographic and spectroscopic techniques. While a direct head-to-head experimental comparison is not publicly available, we can compile and compare typical purity data obtained from various analytical methods.
| Compound | Typical Purity (%) | Key Impurities (Potential) | Analytical Methods for Purity Determination |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | ≥ 98% | Starting materials (e.g., 4-bromo-1-fluorophenol, benzyl bromide), over-brominated or under-brominated species, residual solvents. | HPLC, GC-MS, ¹H NMR, ¹³C NMR, ¹⁹F NMR |
| 2-(benzyloxy)-1-bromo-4-chlorobenzene | ≥ 97% | Starting materials, isomeric impurities, residual solvents. | HPLC, GC-MS, ¹H NMR, ¹³C NMR |
| 2-(benzyloxy)-1-bromo-4-methylbenzene | ≥ 96%[1] | Starting materials, oxidation byproducts, residual solvents. | HPLC, GC-MS, ¹H NMR, ¹³C NMR |
| 1-bromo-4-fluorobenzene | ≥ 99% | Isomeric impurities (e.g., 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene), residual solvents from synthesis. | GC-MS, ¹H NMR, ¹⁹F NMR |
Note: The purity values and potential impurities listed are based on commercially available information and general synthetic considerations. Actual impurity profiles will vary depending on the specific synthetic route and purification methods employed.
Experimental Protocols for Purity Assessment
Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the key techniques used to assess the purity of 2-(benzyloxy)-4-bromo-1-fluorobenzene and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, allowing for the separation and quantification of the main compound and any non-volatile impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a thorough and reliable purity assessment of any synthesized compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Signaling Pathway of Impurity Impact in Drug Development
Impurities in a drug substance can have significant downstream effects, impacting both the biological activity and the safety profile of a potential therapeutic.
Caption: The potential impact of impurities on the drug development process.
Conclusion
The rigorous assessment of purity for key synthetic intermediates like 2-(benzyloxy)-4-bromo-1-fluorobenzene is a non-negotiable aspect of modern drug development. By employing a multi-technique approach encompassing HPLC, GC-MS, and qNMR, researchers can confidently establish the purity profile of their synthesized compounds. Comparing these results with those of structurally similar alternatives provides valuable context and a deeper understanding of the potential challenges in the synthetic and purification processes. The detailed protocols and workflows presented in this guide offer a robust framework for ensuring the quality and reliability of these critical chemical entities.
References
A Comparative Guide to the Application of 2-(Benzyloxy)-4-bromo-1-fluorobenzene in the Synthesis of the LSD1 Inhibitor GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, with a focus on the application of the key starting material, 2-(benzyloxy)-4-bromo-1-fluorobenzene. LSD1 is a significant target in oncology, and efficient synthesis of its inhibitors is crucial for advancing drug development efforts. This document outlines a primary synthetic pathway utilizing 2-(benzyloxy)-4-bromo-1-fluorobenzene and compares it with an alternative route commencing from 4-hydroxy-2-fluorobenzaldehyde. Furthermore, a novel enzymatic approach for a key stereoselective transformation is presented as a greener alternative.
Primary Synthetic Route: Leveraging 2-(Benzyloxy)-4-bromo-1-fluorobenzene
The primary and established synthetic pathway to GSK2879552 commences with 2-(benzyloxy)-4-bromo-1-fluorobenzene. This route takes advantage of the inherent reactivity of the bromo- and fluoro-substituted aromatic ring to construct the core of the target molecule.
The initial step involves the conversion of 2-(benzyloxy)-4-bromo-1-fluorobenzene to the key intermediate, 4-(benzyloxy)-2-fluorobenzaldehyde. This transformation is typically achieved through a lithium-halogen exchange followed by formylation. The resulting aldehyde is then subjected to a crucial reductive amination with the chiral amine, trans-2-phenylcyclopropan-1-amine, to introduce the necessary stereocenter. Subsequent debenzylation and coupling with the appropriate side chain complete the synthesis of GSK2879552.
Alternative Synthetic Route: A Convergent Approach
An alternative synthetic strategy for GSK2879552 avoids the use of the bromo-substituted starting material and instead begins with the more readily available 4-hydroxy-2-fluorobenzaldehyde. This approach relies on the benzylation of the phenolic hydroxyl group to yield the common intermediate, 4-(benzyloxy)-2-fluorobenzaldehyde.
From this shared intermediate, the synthesis proceeds in a similar fashion to the primary route, involving reductive amination, debenzylation, and final coupling to afford GSK2879552. This alternative offers a potentially more convergent and cost-effective approach, depending on the relative costs and availability of the starting materials.
Comparative Analysis of Synthetic Routes
The following tables provide a detailed comparison of the two synthetic routes, including experimental data on reaction conditions and yields.
Table 1: Synthesis of the Key Intermediate 4-(Benzyloxy)-2-fluorobenzaldehyde
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Primary Route | 2-(Benzyloxy)-4-bromo-1-fluorobenzene | 1. n-BuLi, THF, -78 °C2. DMF, -78 °C to rt | 4-(Benzyloxy)-2-fluorobenzaldehyde | ~75% |
| Alternative Route | 4-Hydroxy-2-fluorobenzaldehyde | Benzyl bromide, K₂CO₃, Acetone, reflux | 4-(Benzyloxy)-2-fluorobenzaldehyde | ~90% |
Table 2: Completion of the Synthesis of GSK2879552
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Reductive Amination (Chemical) | 4-(Benzyloxy)-2-fluorobenzaldehyde and trans-2-phenylcyclopropan-1-amine | NaBH(OAc)₃, CH₂Cl₂, rt | N-((4-(benzyloxy)-2-fluorophenyl)methyl)-trans-2-phenylcyclopropan-1-amine | ~80% |
| Debenzylation | N-((4-(benzyloxy)-2-fluorophenyl)methyl)-trans-2-phenylcyclopropan-1-amine | H₂, Pd/C, EtOH, rt | 4-(((trans)-2-phenylcyclopropylamino)methyl)phenol | ~95% |
| Final Coupling | 4-(((trans)-2-phenylcyclopropylamino)methyl)phenol | Appropriate carboxylic acid, coupling agent (e.g., HATU), DIPEA, DMF, rt | GSK2879552 | ~70% |
Innovative Enzymatic Reductive Amination
A significant advancement in the synthesis of a key chiral intermediate for GSK2879552 involves the use of an imine reductase (IRED) for the reductive amination of 4-(benzyloxy)-2-fluorobenzaldehyde with rac-trans-2-phenylcyclopropan-1-amine.[1] This biocatalytic approach offers several advantages over the traditional chemical method, including high stereoselectivity, milder reaction conditions, and a reduction in chemical waste.
Table 3: Comparison of Chemical vs. Enzymatic Reductive Amination
| Method | Reagents and Conditions | Stereoselectivity (d.r. or e.e.) | Yield (%) |
| Chemical | NaBH(OAc)₃, CH₂Cl₂, rt | Diastereoselective | ~80% |
| Enzymatic | Evolved IRED, NADPH, buffer, rt | >99.5% e.e. | 84% |
Experimental Protocols
Synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde from 2-(Benzyloxy)-4-bromo-1-fluorobenzene (Primary Route)
To a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium dropwise. The mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(benzyloxy)-2-fluorobenzaldehyde.
Synthesis of 4-(Benzyloxy)-2-fluorobenzaldehyde from 4-Hydroxy-2-fluorobenzaldehyde (Alternative Route)
A mixture of 4-hydroxy-2-fluorobenzaldehyde, benzyl bromide, and potassium carbonate in acetone is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-(benzyloxy)-2-fluorobenzaldehyde.
Chemical Reductive Amination
To a solution of 4-(benzyloxy)-2-fluorobenzaldehyde and trans-2-phenylcyclopropan-1-amine in dichloromethane is added sodium triacetoxyborohydride in portions at room temperature. The reaction mixture is stirred for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Enzymatic Reductive Amination
In a buffered aqueous solution, 4-(benzyloxy)-2-fluorobenzaldehyde and rac-trans-2-phenylcyclopropan-1-amine are mixed. An evolved imine reductase (IRED) and a nicotinamide cofactor (NADPH) regeneration system are added. The mixture is stirred at room temperature for 24-48 hours. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is performed by column chromatography.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.
References
A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of functionalized aromatic compounds is a critical endeavor. 2-(benzyloxy)-4-bromo-1-fluorobenzene is a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.
Synthetic Route Comparison
Two primary synthetic pathways for the preparation of 2-(benzyloxy)-4-bromo-1-fluorobenzene are presented below. Route 1 is a two-step process commencing with the benzylation of 4-fluorophenol, followed by regioselective bromination. Route 2 offers a more direct, one-step approach via a Williamson ether synthesis starting from 2-bromo-5-fluorophenol.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis from 4-Fluorophenol | Route 2: One-Step Williamson Ether Synthesis |
| Starting Material | 4-Fluorophenol | 2-Bromo-5-fluorophenol |
| Overall Reaction Steps | 2 | 1 |
| Step 1: Benzylation | Reagents: 4-Fluorophenol, Benzyl bromide, K₂CO₃Solvent: DMFTemperature: 20°CTime: 5 hoursYield: 87%[1] | N/A |
| Step 2: Bromination | Reagents: 1-(Benzyloxy)-3-fluorobenzene, LDA, Br₂Solvent: THFTemperature: -78°C to room temperatureTime: Not specifiedYield: 60-75%[1] | N/A |
| Overall Yield | 52-65% (calculated) | Not specified, but generally moderate for hindered phenols. |
| Key Advantages | High yield for the initial benzylation step; regioselectivity of bromination is well-controlled by the directing benzyloxy group.[1] | Single-step synthesis, potentially reducing overall reaction time and purification efforts. |
| Key Challenges | Requires two separate reaction and purification steps; the use of highly reactive and moisture-sensitive LDA requires stringent anhydrous and low-temperature conditions.[1] | The starting material, 2-bromo-5-fluorophenol, may be less readily available or more expensive than 4-fluorophenol. The yield of Williamson ether synthesis can be variable, particularly with sterically hindered phenols. |
Experimental Protocols
Route 1: Two-Step Synthesis from 4-Fluorophenol
Step 1: Synthesis of 1-(Benzyloxy)-3-fluorobenzene
To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction is maintained at 20°C for 5 hours.[1] Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(benzyloxy)-3-fluorobenzene.
Step 2: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene
A solution of 1-(benzyloxy)-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 2.2 eq) in THF is added dropwise, and the mixture is stirred at this temperature for 1 hour.[1] Bromine (Br₂, 1.1 eq) is then added slowly, and the reaction is allowed to warm to room temperature.[1] The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Route 2: One-Step Williamson Ether Synthesis
To a solution of 2-bromo-5-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq of a 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which benzyl bromide (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Synthetic Route Visualizations
References
Unveiling the Antimicrobial Potential of Benzyloxy-Substituted Benzofuranone Derivatives
A comparative analysis of the biological activity of a series of (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives reveals promising antimicrobial properties against a range of bacterial and fungal pathogens. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used for their evaluation.
Researchers in drug discovery and development are constantly seeking novel scaffolds with potent biological activity. This guide focuses on a series of aurone derivatives, specifically (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-ones, which share structural similarities with compounds derived from 2-(benzyloxy)-4-bromo-1-fluorobenzene. The core structure, featuring a benzyloxy group, is a common motif in compounds with diverse pharmacological effects. The antimicrobial activity of these aurone derivatives has been systematically evaluated, providing valuable insights into their structure-activity relationships.
Comparative Antimicrobial Efficacy
The antimicrobial potential of the synthesized benzofuranone derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, highlight the impact of different substituents on the benzylidene ring on the antimicrobial spectrum and potency.
| Compound ID | R-Group (Substituent on Benzylidene Ring) | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | E. coli (MTCC 443) MIC (µg/mL) | C. albicans (MTCC 227) MIC (µg/mL) | A. niger (MTCC 282) MIC (µg/mL) |
| 2a | 4-Bromo | 100 | 100 | 250 | >500 | >500 |
| 2b | 4-Chloro | 100 | 125 | 250 | >500 | >500 |
| 2c | 4-Fluoro | 250 | 250 | 500 | >500 | >500 |
| 2d | 4-Nitro | 125 | 100 | 200 | 500 | >500 |
| 2e | 2,4-Dichloro | 100 | 125 | 250 | 250 | 500 |
| 2f | 3,4-Dimethoxy | >500 | >500 | >500 | >500 | >500 |
| 2g | 4-Hydroxy-3-methoxy | >500 | >500 | >500 | >500 | >500 |
| 2h | 4-Methyl | 250 | 200 | 500 | >500 | >500 |
| 2i | Unsubstituted | 500 | 500 | >500 | >500 | >500 |
| Gentamycin | - | 50 | 50 | 100 | NA | NA |
| Nystatin | - | NA | NA | NA | 100 | 100 |
Data sourced from the Indian Journal of Chemistry, Vol. 62, November 2023, pp. 1141-1146.[1][2]
Experimental Protocols
The antimicrobial activity of the benzofuranone derivatives was determined using the broth microdilution method.[3][4][5][6][7] A detailed, representative protocol for this assay is provided below.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized benzofuranone derivatives are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi are prepared and sterilized.
-
Microbial Cultures: Pure cultures of the test microorganisms (S. aureus, B. subtilis, E. coli, C. albicans, A. niger) are grown overnight in their respective broths. The turbidity of the microbial suspensions is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The standardized suspensions are then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A serial two-fold dilution of each test compound is performed in the 96-well plates using the appropriate growth medium. The final concentrations typically range from 500 µg/mL to 0.97 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to confirm microbial growth.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Standard Drug Control: Wells containing a known antimicrobial agent (e.g., Gentamycin for bacteria, Nystatin for fungi) are included for comparison.
-
-
Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action and Signaling Pathways
While the exact signaling pathways affected by these specific (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives have not been elucidated, aurones, the class of compounds to which they belong, are known to exert their biological effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of key enzymes, and interference with microbial nucleic acid and protein synthesis.[8][9][10][11] The lipophilicity and electronic properties of the substituents on the benzylidene ring likely play a crucial role in their interaction with microbial targets.
Below are diagrams illustrating a general experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be affected by such compounds.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives.: novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. protocols.io [protocols.io]
- 8. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpab.com [ijpab.com]
A Cost-Benefit Analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene in Biaryl Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of building blocks is critical to the efficiency and economic viability of a synthetic route. This guide provides a cost-benefit analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a precursor in biaryl synthesis, comparing it with two commercially available alternatives: 4-bromo-1-fluoro-2-methoxybenzene and 2,4-dibromo-1-fluorobenzene. The analysis focuses on performance in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Cost Analysis
The cost of starting materials is a primary consideration in any synthetic endeavor, particularly for large-scale production. The following table provides a comparative cost analysis of 2-(benzyloxy)-4-bromo-1-fluorobenzene and its alternatives based on currently available market prices.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (€/g) |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | 202857-88-3 | 281.12 | Not readily available |
| 4-bromo-1-fluoro-2-methoxybenzene | 103291-07-2 | 205.02 | €4.80 (for 5g)[1] |
| 2,4-dibromo-1-fluorobenzene | 1435-53-6 | 253.89 | €0.62 (for 100g)[2] |
Note: Pricing is subject to change based on vendor and quantity.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the synthesis of biaryls. The performance of the aryl bromide starting material is a key factor in the overall efficiency of this reaction. The following table summarizes reported yields for the Suzuki-Miyaura coupling of the target compound and its alternatives with phenylboronic acid. It is important to note that the reaction conditions are not identical across these examples, which can influence the yield.
| Aryl Bromide | Reaction Conditions | Yield (%) |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | Not specified | >80% (for the corresponding boronic acid)[3] |
| 4-bromo-1-fluoro-2-methoxybenzene | Pd(OAc)2/K2CO3, DMF/H2O, Microwave | Not specified |
| 2,4-dibromo-1-fluorobenzene | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing synthetic methods. Below are representative protocols for the synthesis of the parent compounds and a general procedure for their use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene[3]
This synthesis involves a two-step process starting from 4-fluorophenol.
Step 1: Benzylation of 4-fluorophenol
-
To a solution of 4-fluorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 20°C for 5 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(benzyloxy)-4-fluorobenzene (typical yield: 87%).
Step 2: Regioselective Bromination
-
Dissolve 2-(benzyloxy)-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
-
Slowly add lithium diisopropylamide (LDA, 2.2 eq) and stir for 1 hour at -78°C.
-
Add bromine (Br₂, 1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Synthesis of 4-bromo-1-fluoro-2-methoxybenzene[4]
This procedure describes the bromodecarboxylation of 2-fluoro-4-methoxybenzoic acid.
-
Combine 2-fluoro-4-methoxybenzoic acid (0.50 mmol, 1.0 eq) and tetrabutylammonium tribromide (Bu₄NBr₃, 1.0 mmol, 2.0 eq).
-
Heat the mixture at 100°C for 16 hours.
-
After cooling, purify the crude product by column chromatography to obtain 1-bromo-2-fluoro-4-methoxybenzene as a yellow oil (typical yield: 90%).
Synthesis of 2,4-dibromo-1-fluorobenzene[5]
This method utilizes a radical bromodecarboxylation of 2-fluoro-5-bromobenzoic acid.
-
In a suitable vessel, mix 2-fluoro-5-bromobenzoic acid (1 mmol), dibromoisocyanuric acid, and an appropriate solvent (e.g., dichloromethane, 10 mL).
-
Irradiate the mixture with a fluorescent room light or a warm-white 3W LED at 60°C for 24 hours.
-
After the reaction is complete, wash the mixture with 1 M aqueous Na₂SO₃, dry over Na₂SO₄, and filter through a short pad of neutral alumina.
-
Concentrate the filtrate under vacuum to yield the crude product. Purify by silica gel chromatography if necessary (typical yield: 89%).
General Procedure for Suzuki-Miyaura Cross-Coupling[6]
-
In a round-bottomed flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add a mixture of a suitable organic solvent (e.g., toluene, acetonitrile, or dioxane) and water.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making flowchart for selecting an aryl bromide based on cost-benefit analysis.
Caption: Synthetic routes for the target compound and its alternatives.
Conclusion
The selection of an appropriate aryl bromide for biaryl synthesis is a multifactorial decision.
-
2-(benzyloxy)-4-bromo-1-fluorobenzene appears to be a high-performing reagent, with reports of high yields in coupling reactions.[3] However, its multi-step synthesis and lack of readily available commercial sources may increase its overall cost and complexity for routine use. The benzyloxy group can also serve as a protecting group for a phenol, which can be advantageous in more complex syntheses.
-
4-bromo-1-fluoro-2-methoxybenzene offers a balance between cost and functionality. The methoxy group is less sterically hindering than the benzyloxy group, which may influence reactivity. Its commercial availability at a moderate price point makes it a viable option for many applications.
-
2,4-dibromo-1-fluorobenzene is the most cost-effective option, especially for large-scale applications.[2] The presence of two bromine atoms offers the potential for sequential cross-coupling reactions, adding to its synthetic utility.[4] However, regioselectivity in mono-coupling reactions could be a challenge that needs to be addressed through careful optimization of reaction conditions.
Ultimately, the optimal choice will depend on the specific goals of the research or development project. For exploratory, small-scale syntheses where maximizing yield is paramount, the synthetic effort to obtain 2-(benzyloxy)-4-bromo-1-fluorobenzene may be justified. For process development and scale-up, the more economical and readily available alternatives, 4-bromo-1-fluoro-2-methoxybenzene and 2,4-dibromo-1-fluorobenzene, present more practical and cost-effective solutions.
References
Safety Operating Guide
Navigating the Disposal of 2-(Benzyloxy)-4-bromo-1-fluorobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Benzyloxy)-4-bromo-1-fluorobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-(Benzyloxy)-4-bromo-1-fluorobenzene with the appropriate personal protective equipment (PPE). Due to its nature as a halogenated aromatic compound, it should be treated as a hazardous substance.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect from potential splashes.[1][2]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[1][2]
-
Body Protection: A fully buttoned laboratory coat is required to protect against accidental spills.[1][2]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified laboratory chemical fume hood to avoid inhalation of any vapors.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of 2-(Benzyloxy)-4-bromo-1-fluorobenzene must be handled in a systematic manner, adhering to institutional and regulatory guidelines for hazardous waste.
Step 1: Waste Segregation As a halogenated organic compound, 2-(Benzyloxy)-4-bromo-1-fluorobenzene must not be mixed with non-halogenated chemical waste.[1][2][4][5] It is crucial to maintain separate waste streams to ensure proper treatment and disposal, which can also mitigate disposal costs.[5]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a designated, sealable, and compatible waste container for "Halogenated Organic Waste."[1][3][4] The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[4]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[4][5] The full chemical name, "2-(Benzyloxy)-4-bromo-1-fluorobenzene," should be listed on the label. Avoid using abbreviations or chemical formulas.[4] The label should be affixed to the container before the first drop of waste is added.[4]
Step 3: Waste Collection
-
All transfers of the chemical to the waste container should be performed within a chemical fume hood.[1][2]
-
Keep the waste container closed at all times, except when actively adding waste.[4][5]
-
Do not overfill the container; it is generally recommended to fill to no more than 80% capacity to allow for vapor expansion.
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]
-
Ensure the waste container is stored in secondary containment to mitigate any potential leaks or spills.[5]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7][8]
-
Never pour 2-(Benzyloxy)-4-bromo-1-fluorobenzene or any other organic solvent down the drain.[1][2][9]
Hazard Profile Summary
| Hazard Classification | Potential Effects and Precautions |
| Skin Corrosion/Irritation | Causes skin irritation. Avoid all direct contact with skin.[10][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Always wear chemical safety goggles.[10][11] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[8][12] Handle in a fume hood. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[10][11][12] |
| Environmental Hazard | Should not be released into the environment.[6][12] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Operational Guide for 2-(Benzyloxy)-4-bromo-1-fluorobenzene
This guide provides crucial safety and logistical information for handling 2-(Benzyloxy)-4-bromo-1-fluorobenzene in a laboratory setting. The following procedures are based on best practices for handling structurally similar halogenated aromatic compounds and should be supplemented by a thorough, substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling 2-(Benzyloxy)-4-bromo-1-fluorobenzene.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | Must comply with EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is mandatory. | Gloves should be inspected before use and disposed of if contaminated. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside a fume hood or if there is a risk of inhalation. | For higher concentrations or in case of spills, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safe handling.
1. Engineering Controls:
-
Always handle 2-(Benzyloxy)-4-bromo-1-fluorobenzene in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Use explosion-proof electrical and lighting equipment, as the compound may be flammable.
2. Pre-Handling Checks:
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (e.g., spatulas, glassware) is clean and readily available.
-
Review the specific experimental protocol and have a clear understanding of each step.
3. Handling the Chemical:
-
Avoid all direct personal contact with the chemical, including inhalation of vapors or dust.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools to prevent ignition sources.
-
Take precautionary measures against static discharge.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of 2-(Benzyloxy)-4-bromo-1-fluorobenzene and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing 2-(Benzyloxy)-4-bromo-1-fluorobenzene from other laboratory waste streams.
-
This includes leftover chemical, contaminated PPE (gloves, etc.), and any cleaning materials.
2. Waste Container:
-
Use a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly indicate the contents.
3. Disposal Method:
-
Dispose of the chemical and contaminated materials through a licensed hazardous waste disposal company.
-
Incineration at a permitted facility is a common disposal method for halogenated aromatic compounds.[2]
-
Never dispose of this chemical down the drain or in the regular trash.
4. Regulatory Compliance:
-
Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling 2-(Benzyloxy)-4-bromo-1-fluorobenzene in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
